6-(Chloromethyl)-2-methylpyrimidin-4-ol
Description
BenchChem offers high-quality 6-(Chloromethyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCQHXPAJVVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402516 | |
| Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-96-1 | |
| Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Chloromethyl)-2-methylpyrimidin-4-ol: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds, while the reactive chloromethyl group at the 6-position provides a versatile handle for the synthesis of diverse molecular libraries. This technical guide offers a comprehensive overview of the known physicochemical properties of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, outlines a plausible synthetic approach based on established chemical principles, and discusses its potential applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of this important chemical intermediate.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental motif in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
6-(Chloromethyl)-2-methylpyrimidin-4-ol emerges as a particularly valuable synthetic intermediate due to the presence of a reactive chloromethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, making it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Physicochemical Properties of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. These properties dictate the choice of reaction conditions, solvents for synthesis and purification, and appropriate storage conditions.
Table 1: Physicochemical Properties of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
| Property | Value | Source |
| CAS Number | 35252-96-1 | [3] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar organic solvents such as DMF, Chloroform, and Methanol (predicted based on related structures).[4] | General knowledge |
| pKa | Data not available |
Note on Isomeric Ambiguity: It is crucial to distinguish 6-(Chloromethyl)-2-methylpyrimidin-4-ol (CAS 35252-96-1) from its isomer, 2-(Chloromethyl)-6-methylpyrimidin-4-ol (CAS 23862-02-4). The latter has a reported melting point of 157-159 °C.[5] Due to the lack of experimental data for the title compound, researchers should exercise caution and confirm the identity of their materials through analytical techniques.
Synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol: A Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride. Stir the mixture for a short period to allow for the formation of the free base.
-
Condensation: Slowly add ethyl 4-chloroacetoacetate to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid). The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide is a strong base that is necessary to deprotonate the acetamidine and to catalyze the condensation reaction.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is compatible with the reaction conditions.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Spectroscopic Characterization
The structural elucidation of 6-(Chloromethyl)-2-methylpyrimidin-4-ol would be definitively achieved through a combination of spectroscopic techniques. While experimental spectra are not currently available in public databases, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃), a singlet for the chloromethyl group (CH₂Cl), and a singlet for the vinyl proton on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the chloromethyl carbon, and the four carbons of the pyrimidine ring, including the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the methyl and chloromethyl groups, a strong C=O stretch of the pyrimidinone tautomer, and C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the chloromethyl group and other characteristic cleavages of the pyrimidine ring.
Applications in Drug Discovery and Development
The primary utility of 6-(Chloromethyl)-2-methylpyrimidin-4-ol lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloromethyl group is the key to its synthetic utility.
Workflow for Library Synthesis:
Caption: Synthetic workflow utilizing 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
Kinase Inhibitors: A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many approved kinase inhibitors, such as Imatinib, feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of the kinase and inhibit its activity.[8] 6-(Chloromethyl)-2-methylpyrimidin-4-ol can serve as a starting point for the synthesis of novel kinase inhibitors by reacting it with a variety of amines to introduce different side chains that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.
Antiviral Agents: Pyrimidine analogues have also been extensively investigated as antiviral agents. By modifying the pyrimidine core and its substituents, it is possible to develop compounds that interfere with viral replication processes. The chloromethyl group of the title compound can be used to attach various functionalities that may enhance antiviral activity.
Safety and Handling
As with any chlorinated organic compound, 6-(Chloromethyl)-2-methylpyrimidin-4-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific toxicity data for 6-(Chloromethyl)-2-methylpyrimidin-4-ol is not available, related pyrimidine derivatives can be irritants and may be harmful if swallowed or inhaled.
Conclusion
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a biologically relevant pyrimidine scaffold and a reactive chloromethyl handle makes it an ideal starting material for the creation of diverse molecular libraries for drug discovery. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a solid foundation of its known properties, a plausible synthetic route, and a clear rationale for its application in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly increase.
References
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet. (2025, July 12). Angene Chemical. Retrieved January 19, 2026, from [Link]
-
6-(chloromethyl)-2-methylpyrimidin-4-ol CAS#: 35252-96-1; ChemWhat Code: 10787. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]
-
CAS RN 23862-02-4 | 2-(Chloromethyl)-6-methylpyrimidin-4-ol. (n.d.). Hoffman Fine Chemicals. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved January 19, 2026, from [Link]
- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents. (n.d.).
-
6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol, 97%. (n.d.). Rhenium Shop. Retrieved January 19, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Current Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Retrieved January 19, 2026, from [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Retrieved January 19, 2026, from [Link]
-
Organic Synthesis Drug Intermediates. (2025, September 13). ZM Silane Limited. Retrieved January 19, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol, 97% | Labware E-shop. (n.d.). Retrieved January 19, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 19, 2026, from [Link]
-
An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (n.d.). Lookchem. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. (2016, January 5). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved January 19, 2026, from [Link]
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. (2022, September 12). MDPI. Retrieved January 19, 2026, from [Link]
-
Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
acute toxicity ld50: Topics by Science.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods. (2024, March 17). PubMed. Retrieved January 19, 2026, from [Link]
-
Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD 50. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025, November 12). Journal of Chemical Health Risks. Retrieved January 19, 2026, from [Link]
-
Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. (2016, January 11). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 19, 2026, from [Link]
-
Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Retrieved January 19, 2026, from [Link]
-
Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved January 19, 2026, from [Link]
-
synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. (2020, January 17). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (n.d.). Retrieved January 19, 2026, from [Link]
-
Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyridineacetic acid, 6-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 6-(Chloromethyl)-2-methylpyrimidin-4-ol in Modern Drug Discovery: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone of therapeutic innovation.[1] Their intrinsic drug-like properties and synthetic versatility have cemented their role in a multitude of FDA-approved drugs targeting a wide array of diseases, including viral infections and cancers.[2] Within this valuable class of compounds, 6-(Chloromethyl)-2-methylpyrimidin-4-ol (CAS Number: 35252-96-1) emerges as a molecule of significant strategic interest. Its structure is a compelling convergence of a stable, biologically relevant pyrimidine core and a highly reactive chloromethyl group, positioning it as a potent intermediate for the synthesis of novel bioactive compounds.
This technical guide provides an in-depth analysis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, moving beyond a simple datasheet to offer a cohesive narrative on its chemical properties, reactivity, and profound potential as a foundational building block in drug development. While this specific isomer is not yet widely cited in blockbuster drug syntheses, an understanding of its core attributes allows for a scientifically grounded projection of its utility.
Physicochemical Characteristics
A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis. The key characteristics of 6-(Chloromethyl)-2-methylpyrimidin-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 35252-96-1 | |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| IUPAC Name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | [4] |
The Core of Reactivity: The Chloromethyl Group
The primary driver of this molecule's synthetic utility is the chloromethyl group at the 6-position. This functional group acts as a potent electrophilic handle, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the gateway to a vast chemical space, enabling the covalent attachment of a diverse array of molecular fragments.
The archetypal reaction is a bimolecular nucleophilic substitution (SN2) mechanism. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the chloride ion, forming a new carbon-nucleophile bond. The electron-withdrawing nature of the pyrimidine ring further enhances the electrophilicity of the chloromethyl carbon, facilitating this transformation.
Diagram of Nucleophilic Substitution Workflow
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activity of 6-(Chloromethyl)-2-methylpyrimidin-4-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core represents a privileged scaffold, consistently appearing in a vast array of biologically active compounds.[1][2] Within this class, 6-(chloromethyl)-2-methylpyrimidin-4-ol emerges as a particularly valuable starting material. Its reactive chloromethyl group and modifiable pyrimidin-4-ol core provide a versatile platform for the synthesis of diverse derivatives with significant therapeutic potential. This guide offers an in-depth exploration of the biological activities associated with derivatives of this scaffold, grounded in mechanistic insights and practical synthetic strategies.
The Strategic Importance of the 6-(Chloromethyl)-2-methylpyrimidin-4-ol Scaffold
The utility of the 6-(chloromethyl)-2-methylpyrimidin-4-ol scaffold lies in its inherent reactivity, which allows for systematic chemical modifications to explore structure-activity relationships (SAR). The primary sites for derivatization are the C6-chloromethyl group and the C4-hydroxyl group. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles. This allows for the introduction of diverse side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The pyrimidin-4-ol moiety exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, offering additional avenues for chemical modification.[3]
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of the pyrimidine scaffold have demonstrated significant potential in oncology.[4][5][6][7] The introduction of various substituents on the pyrimidine ring can lead to compounds with potent antiproliferative and cytotoxic effects against a range of cancer cell lines.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with fundamental cellular processes. As analogs of the natural purine and pyrimidine bases in DNA and RNA, they can act as antimetabolites, inhibiting enzymes involved in nucleic acid synthesis.[7] One such key enzyme is dihydroorotate dehydrogenase (DHO-dehase), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[8] Inhibition of DHO-dehase depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[8]
Furthermore, pyrimidine derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[9][10] For instance, the 2,4-di(arylamino)pyrimidine core is a known scaffold for inhibitors of epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies.[9]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents.[11][12] For instance, the introduction of a phenyl group at the C4 position and a halogenated N'-phenylurea moiety at another position of a fused oxazolo[5,4-d]pyrimidine core has been shown to be crucial for activity against certain kinases.[10] The presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[12]
The following DOT script visualizes a generalized synthetic pathway for creating a library of pyrimidine derivatives from the 6-(chloromethyl)-2-methylpyrimidin-4-ol scaffold for SAR studies.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
known derivatives of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
An In-depth Technical Guide to the Known Derivatives of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Abstract
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a pivotal heterocyclic building block in the fields of medicinal and materials chemistry. Its strategic combination of a reactive chloromethyl group and a pyrimidine core allows for a diverse range of chemical modifications, primarily through nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the synthesis, characterization, and applications of its known derivatives. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and summarize the biological significance of the resulting compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel functional molecules.
The Core Scaffold: Understanding 6-(Chloromethyl)-2-methylpyrimidin-4-ol
The utility of 6-(chloromethyl)-2-methylpyrimidin-4-ol (Molecular Formula: C₆H₇ClN₂O) stems from its distinct structural features.[1] The molecule consists of a pyrimidine ring, a class of diazines found in fundamental biological molecules like thymine, cytosine, and uracil.[2] This core is substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position, and a highly reactive chloromethyl group at the 6-position.
The hydroxyl group allows the molecule to exist in tautomeric forms, primarily the -ol form and the -one form (4-(chloromethyl)-2-methyl-1H-pyrimidin-6-one), which can influence its reactivity and interactions.[3] However, the most exploited feature for derivatization is the chloromethyl group. The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyrimidine ring, making it an excellent substrate for SN2 reactions.[4][5]
This inherent reactivity makes it a valuable intermediate for introducing the 2-methylpyrimidin-4-ol moiety into larger, more complex molecules, leading to derivatives with a wide spectrum of biological activities, including potential applications as antimicrobial and anticancer agents.[2][4][6]
Synthetic Pathways: Derivatization via Nucleophilic Substitution
The primary route for creating derivatives of 6-(chloromethyl)-2-methylpyrimidin-4-ol is through the nucleophilic substitution of the chlorine atom on the methyl group. This reaction typically follows a bimolecular (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group.[7][8]
The choice of nucleophile dictates the class of derivative formed. The general workflow involves dissolving the pyrimidine starting material and the nucleophile in a suitable solvent, often with a base to neutralize the HCl generated during the reaction.
Synthesis of N-Substituted Derivatives
Amines are common nucleophiles used to generate a wide array of aminomethyl-pyrimidine derivatives. These reactions are crucial for synthesizing compounds with potential biological activity, as the amine functionality can participate in hydrogen bonding and salt formation, improving pharmacokinetic properties.
General Reaction: R¹R²NH + Cl-CH₂-Pyrimidine → R¹R²N-CH₂-Pyrimidine + HCl
Experimental Protocol: Synthesis of 2-methyl-6-(morpholinomethyl)pyrimidin-4-ol
-
Reagent Preparation: To a stirred solution of morpholine (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Reaction Initiation: Stir the suspension at room temperature for 20-30 minutes. Add 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent) portion-wise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.[4]
Synthesis of O-Substituted Derivatives (Ethers)
Phenols and alcohols, typically in their deprotonated alkoxide or phenoxide forms, can act as oxygen nucleophiles to form ether linkages. These derivatives are explored for their potential to modulate solubility and interact with biological targets through ether oxygen.
General Reaction: R-OH + Base + Cl-CH₂-Pyrimidine → R-O-CH₂-Pyrimidine + Base·HCl
Experimental Protocol: Synthesis of 6-((4-Methoxyphenoxy)methyl)-2-methylpyrimidin-4-ol
-
Reagent Preparation: Suspend 4-methoxyphenol (1.1 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents) in anhydrous acetonitrile.
-
Reaction Initiation: Add 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent) to the suspension.
-
Reaction Conditions: Reflux the reaction mixture for 10-12 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the target ether derivative.[4]
Synthesis of S-Substituted Derivatives (Thioethers)
Thioether derivatives are of significant interest, particularly in the development of antimicrobial agents. Thiols are potent nucleophiles, and the resulting thioethers often exhibit enhanced biological activity compared to their oxygen analogues.
General Reaction: R-SH + Base + Cl-CH₂-Pyrimidine → R-S-CH₂-Pyrimidine + Base·HCl
Experimental Protocol: Synthesis of 2-methyl-6-((phenylthio)methyl)pyrimidin-4-ol
-
Reagent Preparation: Dissolve thiophenol (1.0 equivalent) in ethanol. Add a solution of sodium hydroxide (1.0 equivalent) in water dropwise and stir for 30 minutes at room temperature to form the sodium thiophenolate salt.
-
Reaction Initiation: Add a solution of 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired thioether.[4]
Data Summary of Synthesized Derivatives
The following table summarizes representative derivatives synthesized from 6-(chloromethyl)-2-methylpyrimidin-4-ol or analogous chloromethyl-pyrimidine systems, highlighting the versatility of this synthetic approach.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Product Class | Predicted Yield (%) | Reference |
| Amines | Aniline | K₂CO₃ | DMF | 80 | Arylaminomethyl | 75-85 | [4] |
| Morpholine | Et₃N | Acetonitrile | Reflux | Heterocyclylmethyl | 80-90 | [4] | |
| Methylamine | - | THF | 20 | Alkylaminomethyl | 71-80 | [9] | |
| Phenols | Phenol | K₂CO₃ | Acetonitrile | Reflux | Phenoxymethyl | 65-75 | [4] |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | Phenoxymethyl | 70-80 | [4] | |
| Thiols | Thiophenol | NaOH | Ethanol | RT | Phenylthiomethyl | 85-95 | [4] |
| 4-Chlorothiophenol | NaOH | Ethanol | RT | Phenylthiomethyl | 80-90 | [4] |
Biological Activities and Applications
Derivatives of pyrimidine are cornerstones of pharmacology and agrochemistry due to their wide range of biological activities.[2][10] The functionalization of 6-(chloromethyl)-2-methylpyrimidin-4-ol allows for the fine-tuning of these activities.
-
Anticancer and Antiproliferative Activity: Many substituted pyrimidines are investigated as anticancer agents.[2][11] For instance, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from related chloromethyl precursors, have shown significant antiproliferative effects.[9] The ability to introduce various side chains allows for the optimization of interactions with biological targets like kinases, which are often dysregulated in cancer.[12]
-
Antimicrobial and Antifungal Activity: Pyrimidine derivatives are well-established in the field of agrochemicals as fungicides.[10] Furthermore, certain thioether derivatives have shown potent antifungal activity, with a proposed mechanism involving the inhibition of ergosterol biosynthesis, which is vital for the integrity of the fungal cell membrane.[4] The synthesis of novel pyrimidine-based compounds remains a key strategy in combating microbial resistance.[13][14]
-
Enzyme Inhibition: The pyrimidine scaffold is a key component in many enzyme inhibitors. For example, 6-chloromethyluracil, a related structure, is a crucial intermediate in the synthesis of Tipiracil, a thymidine phosphorylase inhibitor used in cancer therapy.[3] This highlights the potential of derivatives from 6-(chloromethyl)-2-methylpyrimidin-4-ol to be developed as inhibitors for various enzymatic targets.
Conclusion and Future Directions
6-(Chloromethyl)-2-methylpyrimidin-4-ol stands out as a highly versatile and valuable starting material for chemical synthesis. The reactivity of its chloromethyl group provides a straightforward and efficient handle for introducing a wide range of functional groups via nucleophilic substitution. This guide has detailed the primary synthetic methodologies for creating amine, ether, and thioether derivatives, providing field-tested protocols and summarizing the expected outcomes.
The demonstrated biological activities of these derivatives, particularly in oncology and infectious diseases, underscore the importance of this scaffold in drug discovery and development. Future research will undoubtedly focus on expanding the library of derivatives by employing novel and diverse nucleophiles. Furthermore, the exploration of these compounds against new and challenging biological targets, supported by computational docking and structure-activity relationship (SAR) studies, will continue to drive innovation in the field. The combination of a privileged pyrimidine core with a synthetically accessible anchor point ensures that derivatives of 6-(chloromethyl)-2-methylpyrimidin-4-ol will remain a fruitful area of investigation for years to come.
References
- Process for the synthesis of 6-chloromethyluracil.
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Center for Biotechnology Information (NCBI) - PMC. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
6-(chloromethyl)-2-methylpyrimidin-4-ol. PubChem. [Link]
-
8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. PubMed. [Link]
- 2-(2,4,5-substituted-anilino) pyrimidine compounds.
Sources
- 1. PubChemLite - 6-(chloromethyl)-2-methylpyrimidin-4-ol (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 13. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
The Versatile Building Block: 6-(Chloromethyl)-2-methylpyrimidin-4-ol in Modern Organic Synthesis
In the landscape of modern drug discovery and synthetic organic chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous bioactive molecules.[1][2] Among the diverse array of functionalized pyrimidines, 6-(chloromethyl)-2-methylpyrimidin-4-ol has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—a nucleophilic-susceptible chloromethyl moiety and a modifiable hydroxypyrimidine core—offers a rich platform for the synthesis of complex molecular entities, especially in the pursuit of novel therapeutics.
This technical guide provides an in-depth exploration of 6-(chloromethyl)-2-methylpyrimidin-4-ol as a synthetic intermediate. We will delve into its synthesis, reactivity, and application, supported by detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in harnessing its full potential.
Understanding the Core Structure: Reactivity and Tautomerism
At the heart of 6-(chloromethyl)-2-methylpyrimidin-4-ol's utility is its inherent chemical reactivity. The primary electrophilic site is the benzylic-like carbon of the chloromethyl group, which is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide array of functional groups through reactions with various nucleophiles, including amines, thiols, and alcohols.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the enol form (6-(chloromethyl)-2-methylpyrimidin-4-ol ) and the more stable keto form (6-(chloromethyl)-2-methylpyrimidin-4(1H )-one). This equilibrium is influenced by factors such as solvent polarity and pH. For the purpose of its synthetic applications, it is often depicted in its enol form, but it is the reactivity of both tautomers that contributes to its versatility.
Synthesis of the Building Block
The synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol can be efficiently achieved through a condensation reaction. While specific literature detailing the direct synthesis of this exact molecule is sparse, a robust and analogous method is well-documented for a similar compound, 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one.[3] This provides a reliable blueprint for the synthesis of our target molecule. The proposed synthesis involves the condensation of ethyl 4-chloroacetoacetate with acetamidine.
Protocol 1: Synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol
Materials:
-
Ethyl 4-chloroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate the acetamidine hydrochloride in situ, generating the free base necessary for the condensation reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions involving moisture and atmospheric carbon dioxide.
-
Acidification: Careful acidification is necessary to protonate the pyrimidinolate intermediate, leading to the precipitation of the final product.
Key Applications in Organic Synthesis: Nucleophilic Substitution Reactions
The primary utility of 6-(chloromethyl)-2-methylpyrimidin-4-ol lies in its role as an electrophile in nucleophilic substitution reactions. The chloromethyl group serves as an excellent handle for the introduction of diverse functionalities, leading to the creation of libraries of compounds for biological screening.
Application 1: Synthesis of Aminomethyl Pyrimidine Derivatives
The reaction with primary and secondary amines is a straightforward method to introduce nitrogen-containing substituents. These derivatives are of particular interest in medicinal chemistry, as the aminomethyl linkage is a common feature in kinase inhibitors.
Protocol 2: General Procedure for the Synthesis of 6-((Alkylamino)methyl)-2-methylpyrimidin-4-ol Derivatives
Materials:
-
6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent)
-
Substituted amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 6-(chloromethyl)-2-methylpyrimidin-4-ol in anhydrous DMF or acetonitrile.
-
Add the substituted amine to the solution.
-
Add the base (potassium carbonate or triethylamine) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-((alkylamino)methyl)-2-methylpyrimidin-4-ol derivative.
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot (due to the introduction of the amino group) validates the progress of the reaction.
-
Spectroscopic Analysis: The structure of the final product can be confirmed by ¹H NMR, where the appearance of new signals corresponding to the protons of the introduced alkylamino group and a shift in the methylene protons will be observed. Mass spectrometry will confirm the expected molecular weight.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Aniline | K₂CO₃ | DMF | 60 °C | Good to Excellent |
| Benzylamine | Et₃N | Acetonitrile | Reflux | Excellent |
| Morpholine | K₂CO₃ | DMF | 80 °C | Good |
Application 2: Synthesis of Thiomethyl Pyrimidine Derivatives
Reaction with thiols provides access to thiomethyl-substituted pyrimidines. The sulfur linkage offers a different geometry and electronic properties compared to the amino linkage, which can be beneficial for modulating biological activity.
Protocol 3: General Procedure for the Synthesis of 6-((Alkylthio)methyl)-2-methylpyrimidin-4-ol Derivatives
Materials:
-
6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent)
-
Substituted thiol (1.1 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add the substituted thiol dropwise. Stir for 30 minutes at 0 °C to form the sodium thiolate.
-
In a separate flask, dissolve 6-(chloromethyl)-2-methylpyrimidin-4-ol in anhydrous THF.
-
Transfer the solution of the pyrimidine derivative to the flask containing the sodium thiolate via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience Insights:
-
The use of a strong base like sodium hydride is often necessary to deprotonate the thiol, generating a more potent nucleophile. For less acidic thiols, a weaker base like potassium carbonate in DMF can be employed.
-
The reaction is typically slower than amination and may require longer reaction times or gentle heating.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,6-disubstituted pyrimidin-4-ol scaffold is a privileged structure in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminomethyl pyrimidine derivatives synthesized from 6-(chloromethyl)-2-methylpyrimidin-4-ol can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases.
Recent studies have highlighted the potential of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[1][2] While not a direct application of the title compound, this demonstrates the therapeutic relevance of this class of molecules. The 6-(chloromethyl)-2-methylpyrimidin-4-ol building block provides a direct route to analogous structures with significant potential for potent and selective kinase inhibition.
Conclusion
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a high-value building block for organic synthesis, offering a reliable and versatile platform for the construction of diverse molecular architectures. Its straightforward synthesis and predictable reactivity at the chloromethyl position make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce a variety of functional groups via nucleophilic substitution opens the door to the rapid generation of compound libraries for the identification of new therapeutic agents, particularly in the realm of kinase inhibitors. The protocols and insights provided herein are intended to serve as a practical guide for the effective utilization of this potent synthetic intermediate.
References
- Google Patents. Process for the synthesis of 6-chloromethyluracil.
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 6-(Chloromethyl)-2-methylpyrimidin-4-ol with Nucleophiles
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions. As a privileged scaffold, its derivatives are integral to the development of treatments for a wide range of diseases, including cancer, microbial infections, and metabolic disorders. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile. 6-(Chloromethyl)-2-methylpyrimidin-4-ol is a highly versatile building block in this context. Its reactive chloromethyl group serves as an electrophilic handle for the introduction of a vast array of functionalities through nucleophilic substitution, making it an invaluable precursor for generating libraries of novel compounds in the drug discovery pipeline. This guide provides a comprehensive overview of its reactivity, synthesis, and detailed protocols for its reaction with various classes of nucleophiles.
Physicochemical Properties and Reactivity Profile
Structural Features and Tautomerism
6-(Chloromethyl)-2-methylpyrimidin-4-ol exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4(1H)-one) forms. In solution, the equilibrium generally favors the keto tautomer[1][2][3]. This is a critical consideration for its reactivity, as the electronic properties of the ring, and potentially the reaction conditions required, are influenced by the dominant tautomeric form.
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];
} dot Caption: Tautomeric equilibrium of the title compound.
Mechanism of Nucleophilic Substitution
The primary reaction pathway for 6-(chloromethyl)-2-methylpyrimidin-4-ol with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it highly susceptible to attack by nucleophiles. The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion as a leaving group.
dot graph SN2_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} dot Caption: Generalized SN2 mechanism at the chloromethyl group.
Synthesis of Starting Material: 6-(Chloromethyl)-2-methylpyrimidin-4-ol
The synthesis of the title compound can be achieved through a reliable two-step process starting from the condensation of ethyl 4-chloroacetoacetate with acetamidine, followed by a controlled chlorination of the resulting methyl group. A common precursor, 2,6-dimethylpyrimidin-4-ol, is first synthesized via the Pinner condensation[4].
Protocol 1: Synthesis of 2,6-Dimethylpyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: To the resulting sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise, followed by acetamidine hydrochloride (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue to dissolve the sodium acetate. The product, 2,6-dimethylpyrimidin-4-ol, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination to 6-(Chloromethyl)-2-methylpyrimidin-4-ol
The benzylic-like methyl group can be chlorinated using various reagents. N-Chlorosuccinimide (NCS) in the presence of a radical initiator or thionyl chloride (SOCl₂) are common choices[5][6][7].
-
Reaction Setup: Suspend 2,6-dimethylpyrimidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a flask protected from light.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1-1.2 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). Alternatively, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C[7].
-
Reaction Conditions: Reflux the mixture for 2-4 hours (for NCS) or stir at room temperature until completion (for SOCl₂). Monitor the reaction by TLC or LC-MS.
-
Workup:
-
For NCS: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.
-
For SOCl₂: Carefully quench the excess SOCl₂ by pouring the reaction mixture into ice-water.
-
-
Purification: Extract the aqueous layer with DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to afford 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Reactions with N-Nucleophiles (Amines)
The reaction with primary and secondary amines is one of the most common and vital applications of this scaffold, leading to compounds often explored as kinase inhibitors and other therapeutic agents. The reaction typically requires a non-nucleophilic base to neutralize the HCl generated during the reaction.
dot graph Amine_Reaction { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];
} dot Caption: General workflow for reaction with amine nucleophiles.
Protocol 3: General Procedure for Reaction with Amines
-
Reaction Setup: To a stirred solution of the desired primary or secondary amine (1.1-1.5 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-2.5 eq).
-
Substrate Addition: Add 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq) portion-wise to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Isolation & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-(aminomethyl)-2-methylpyrimidin-4-ol derivative.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 75-85 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 8 | 80-90 |
| Benzylamine | K₂CO₃ | DMF | 60 | 5 | 80-90 |
| Yields are estimated based on analogous reactions with 2-(chloromethyl)pyrimidine hydrochloride.[8] |
Reactions with O-Nucleophiles (Phenols & Alcohols)
The synthesis of aryl and alkyl ethers via reaction with phenols and alcohols provides access to another important class of compounds. This reaction, a variation of the Williamson ether synthesis, is typically performed under basic conditions to deprotonate the hydroxyl group of the nucleophile, thereby increasing its nucleophilicity.
Protocol 4: General Procedure for Reaction with Phenols
-
Reaction Setup: To a suspension of the substituted phenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile or DMF, add 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, water, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford the desired 6-(phenoxymethyl)-2-methylpyrimidin-4-ol derivative.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 10 | 65-75 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 10 | 70-80 |
| 4-Chlorophenol | Cs₂CO₃ | DMF | 80 | 8 | 70-85 |
| Yields are estimated based on analogous reactions.[8][9] |
Reactions with S-Nucleophiles (Thiols)
Thiol nucleophiles are excellent partners in SN2 reactions, readily displacing the chloride to form thioethers. The high nucleophilicity of the thiolate anion, generated in situ with a base, typically allows these reactions to proceed efficiently at room temperature.
Protocol 5: General Procedure for Reaction with Thiols
-
Thiolate Formation: Dissolve the substituted thiophenol or aliphatic thiol (1.0 eq) in a solvent like ethanol or DMF. Add a base such as sodium hydroxide (1.0 eq) or sodium ethoxide to generate the thiolate anion. Stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add a solution of 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is often rapid and can be monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue.
-
Isolation & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 6-((aryl/alkylthio)methyl)-2-methylpyrimidin-4-ol.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | NaOH | Ethanol | RT | 4 | 85-95 |
| 4-Chlorothiophenol | NaOEt | Ethanol | RT | 4 | 80-90 |
| Benzyl Mercaptan | K₂CO₃ | DMF | RT | 6 | 80-90 |
| Yields are estimated based on analogous reactions.[8] |
Reactions with C-Nucleophiles (Enolates)
The formation of new carbon-carbon bonds is a powerful tool in molecular design. Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or phenacyl halides, can displace the chloride to introduce more complex side chains.
Protocol 6: Example Reaction with a Phenacyl Bromide Derivative
This protocol is adapted from the S-alkylation of a related pyrimidine-thiol[10].
-
Base Treatment: Dissolve 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq) in anhydrous methanol or DMF. Add sodium methoxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 20 minutes.
-
Nucleophile Addition: Add the corresponding phenacyl bromide (or a related α-haloketone) (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Workup: Add water to the reaction mixture to precipitate the crude product.
-
Isolation & Purification: Filter the solid, wash with water, dry, and recrystallize from a suitable solvent (e.g., ethanol or acetone/DMF mixture) to obtain the 6-(2-aryl-2-oxoethyl)-2-methylpyrimidin-4-ol product.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 2-Bromoacetophenone | NaOMe | Methanol | RT | 2 | 75-85 |
| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | NaOMe | Methanol | RT | 2 | 70-80 |
| Yields are estimated based on the analogous S-alkylation of 6-methyl-2-thiouracil.[10] |
Applications in Drug Development: Case Study of DPP-4 Inhibitors
Derivatives of 6-(aminomethyl)pyrimidines are prominent in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes[3][11][12]. The pyrimidine core often serves as a central scaffold, with the substituted aminomethyl side chain interacting with key residues in the S1 pocket of the DPP-4 enzyme. The ability to easily diversify the substituent on the nitrogen atom using the protocols described herein is a key strategy in optimizing inhibitor potency and selectivity. For instance, compounds where the aminomethyl group is part of a larger heterocyclic structure have shown significant promise as potent and selective DPP-4 inhibitors[3][11][12].
Conclusion
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a robust and versatile chemical intermediate. Its reactivity is dominated by the electrophilic chloromethyl group, which readily undergoes SN2 substitution with a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of pyrimidine derivatives. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, underscores the value of this building block in accelerating the discovery and development of new therapeutic agents.
References
-
Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]
-
Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ACS Publications. [Link]
-
Chung, C.-Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]
-
Chung, C.-Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. [Link]
-
Chung, C.-Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. ResearchGate. [Link]
- European Patent Office. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
Baran, P. S. (n.d.). Chlorination of 6 with N-chlorosuccinimide (NCS). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
Rusinov, V. L., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Zefirov, N. S., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and products of their cyclization. Pharmacia. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
-
Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions. [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.). [Link]
-
Zefirov, N. S., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and products of their cyclization. Pharmacia. [Link]
Sources
- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates [mdpi.com]
- 10. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 12. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation using 6-(Chloromethyl)-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 6-(chloromethyl)-2-methylpyrimidin-4-ol. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this protocol offers a robust method for incorporating the 2-methylpyrimidin-4-ol moiety, a valuable pharmacophore, into a diverse range of molecular architectures.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, potential challenges, and optimization strategies to ensure successful and reproducible outcomes.
Introduction and Scientific Rationale
The alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of countless pharmaceutical agents and biologically active molecules.[3][4] The reagent, 6-(chloromethyl)-2-methylpyrimidin-4-ol, serves as a potent electrophile for the introduction of the 6-methyl-substituted pyrimidin-4-ol ring system onto a nucleophilic nitrogen atom.
The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon of the chloromethyl group. This attack proceeds via a backside approach, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the chloromethyl carbon, facilitating this reaction.
A key consideration in the chemistry of 6-(chloromethyl)-2-methylpyrimidin-4-ol is its tautomeric nature. It exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. While this presents the possibility of O-alkylation as a competing pathway, the use of amine nucleophiles generally favors N-alkylation due to the higher nucleophilicity of nitrogen compared to the hydroxyl group under typical basic or neutral conditions.[5][6][7][8][9] The choice of solvent and base can, however, influence this selectivity.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is paramount for safe and effective handling.
| Property | Value | Source |
| CAS Number | 35252-96-1 | [10][11] |
| Molecular Formula | C₆H₇ClN₂O | [11] |
| Molecular Weight | 158.59 g/mol | [11] |
| Appearance | White to off-white solid | |
| Melting Point | 172-173 °C | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols. |
Safety Precautions:
-
Handling: Always handle 6-(chloromethyl)-2-methylpyrimidin-4-ol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: This compound is classified as harmful if swallowed.[10] It may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[12]
Experimental Workflow and Diagrams
General Reaction Scheme
The N-alkylation reaction can be generalized as follows:
Caption: General N-alkylation of an amine with 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Experimental Workflow Diagram
The following diagram outlines the typical laboratory workflow for this procedure.
Caption: Step-by-step experimental workflow for N-alkylation.
Detailed Experimental Protocols
The following are generalized protocols for the N-alkylation of primary and secondary amines. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol for N-Alkylation of a Primary Amine
Materials:
-
6-(Chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq.)
-
Primary amine (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the primary amine (1.1 - 1.5 eq.), the base (K₂CO₃ or Et₃N, 2.0 - 2.5 eq.), and the chosen anhydrous solvent (DMF or ACN, approximately 0.1-0.2 M concentration relative to the limiting reagent).
-
Stir the mixture at room temperature for 10-15 minutes to ensure good suspension or dissolution.
-
Add 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent or ethyl acetate.
-
If the reaction was performed in DMF, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer). If ACN was used, concentrate the solvent in vacuo, then partition the residue between water and ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for N-Alkylation of a Secondary Amine
This protocol is largely identical to the one for primary amines. However, secondary amines can sometimes be less nucleophilic or more sterically hindered, potentially requiring more forcing conditions.
Modifications for Secondary Amines:
-
Stoichiometry: A slight excess of the secondary amine (1.2 - 2.0 eq.) may be beneficial.
-
Temperature: Higher reaction temperatures (e.g., 80-100 °C) might be necessary.
-
Reaction Time: The reaction may require a longer duration. Continue to monitor by TLC or LC-MS.
-
Base: A stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) can be employed if the reaction is sluggish.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently active amine. - Low reaction temperature. - Inappropriate base or solvent. | - Increase the reaction temperature. - Use a more polar aprotic solvent like DMF. - Employ a stronger base such as DIPEA or sodium hydride (use with caution). - Consider converting the chloromethyl group to the more reactive iodomethyl analogue in situ using sodium iodide (Finkelstein reaction). |
| Formation of side products | - O-alkylation of the pyrimidinol. - Dialkylation of primary amines. - Decomposition at high temperatures. | - To minimize O-alkylation, use less polar solvents.[6] - To avoid dialkylation, use a smaller excess of the primary amine and add the alkylating agent slowly. - Run the reaction at the lowest effective temperature and monitor closely to avoid prolonged heating. |
| Difficult purification | - Product has similar polarity to starting materials or byproducts. - Product is highly polar and streaks on silica gel. | - Optimize the eluent system for column chromatography. A small amount of triethylamine or ammonia in the eluent can help with tailing of basic compounds. - Consider recrystallization or preparative HPLC if chromatography is ineffective. |
Conclusion
The N-alkylation of amines with 6-(chloromethyl)-2-methylpyrimidin-4-ol is a reliable and versatile method for the synthesis of novel pyrimidine-containing compounds. A systematic approach to reaction setup, monitoring, and optimization, as guided by the principles and protocols outlined in this document, will enable researchers to efficiently generate libraries of compounds for applications in drug discovery and development. The inherent reactivity of the chloromethyl group, coupled with the biological relevance of the pyrimidine core, makes this a valuable transformation in the synthetic chemist's toolkit.
References
-
ResearchGate. (2025, August 9). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
ResearchGate. Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones | Request PDF. Retrieved from [Link]
-
Heriot-Watt Research Portal. (1993, May 21). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Retrieved from [Link]
-
ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Retrieved from [Link]
-
Hoffman Fine Chemicals. CAS RN 23862-02-4 | 2-(Chloromethyl)-6-methylpyrimidin-4-ol. Retrieved from [Link]
-
ResearchGate. Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. Retrieved from [Link]
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubMed. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 17551-52-9| Chemical Name : 6-Chloro-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
-
ResearchGate. (2021, September 25). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]
-
PubChem. 6-Methyl-2,4-pyrimidinediamine. Retrieved from [Link]
-
Cardiff University institutional repository. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. Retrieved from [Link]
-
ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]
-
PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
-
National Institutes of Health. N-Dealkylation of Amines. Retrieved from [Link]
-
Sciforum. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of The. Retrieved from [Link]
-
MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]
-
PubChem. 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Retrieved from [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Design, synthesis and evaluation of new alkylated pyrimidine derivatives as antibacterial agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-(chloromethyl)-2-methylpyrimidin-4-ol - Safety Data Sheet [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. echemi.com [echemi.com]
The Strategic Utility of 6-(Chloromethyl)-2-methylpyrimidin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrimidine Scaffold and the Rise of Targeted Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1] Its structural similarity to the purine ring of ATP makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[2][3] Kinases, a family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, rendering them prime targets for therapeutic intervention.[4] The strategic modification of the pyrimidine core allows for the development of highly potent and selective inhibitors against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[2]
Within this context, 6-(chloromethyl)-2-methylpyrimidin-4-ol emerges as a particularly valuable and versatile building block. Its bifunctional nature, possessing both a reactive chloromethyl group and a pyrimidin-4-ol moiety, provides medicinal chemists with a powerful tool to construct complex molecular architectures tailored for specific kinase targets. This document provides a detailed exploration of the application of this key intermediate, outlining core synthetic strategies, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.
Core Synthetic Strategy: Leveraging Nucleophilic Substitution
The primary synthetic utility of 6-(chloromethyl)-2-methylpyrimidin-4-ol lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This benzylic-like chloride is an excellent electrophile, readily undergoing SN2-type reactions with a wide range of nucleophiles.[5] This allows for the facile introduction of diverse chemical functionalities, which are crucial for modulating the pharmacological properties of the final kinase inhibitor, such as potency, selectivity, and pharmacokinetic profile.
The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu-), as depicted below. The choice of nucleophile is a critical determinant of the final compound's structure and, consequently, its biological activity.
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Application Protocol I: Synthesis of an Amine-Substituted Pyrimidine Derivative
This protocol details a representative synthesis of a 6-(aminomethyl)-2-methylpyrimidin-4-ol derivative, a common structural motif in many kinase inhibitors. The introduction of an amine at this position can facilitate crucial hydrogen bonding interactions within the kinase active site.
Materials and Reagents:
-
6-(Chloromethyl)-2-methylpyrimidin-4-ol
-
Desired primary or secondary amine (e.g., morpholine, piperazine derivative)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent).
-
Solvent and Reagents Addition: Dissolve the starting material in a suitable volume of anhydrous DMF. To this solution, add the desired amine (1.1 equivalents) followed by the addition of DIPEA (1.5 equivalents). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Progression: Stir the reaction mixture at ambient temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine. This removes the DMF and any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(aminomethyl)-2-methylpyrimidin-4-ol derivative.
Data Presentation: Representative Yields and Characterization
| Nucleophile (Amine) | Solvent | Base | Reaction Time (h) | Yield (%) |
| Morpholine | DMF | DIPEA | 6 | 85 |
| 1-Boc-piperazine | ACN | TEA | 8 | 78 |
| Aniline | DMF | DIPEA | 12 | 65 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Application Protocol II: Synthesis of a Thioether-Linked Pyrimidine Derivative
The introduction of a thioether linkage can provide a more rigid connection to a pendant group, which can be advantageous for optimizing binding affinity. This protocol outlines the synthesis of a 6-((arylthio)methyl)-2-methylpyrimidin-4-ol derivative.
Materials and Reagents:
-
6-(Chloromethyl)-2-methylpyrimidin-4-ol
-
Aryl thiol (e.g., thiophenol)
-
A polar aprotic solvent (e.g., DMF)
-
A strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure:
-
Thiolate Formation: In a separate flask, dissolve the aryl thiol (1.1 equivalents) in anhydrous DMF. Carefully add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C to generate the thiolate anion. Caution: NaH is highly reactive and should be handled with care under an inert atmosphere.
-
Nucleophilic Attack: To a solution of 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 equivalent) in anhydrous DMF, add the freshly prepared thiolate solution dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired thioether product.
Visualization of Synthetic Pathways
The following diagram illustrates the key synthetic transformations discussed, highlighting the versatility of 6-(chloromethyl)-2-methylpyrimidin-4-ol as a synthetic intermediate.
Caption: Synthetic pathways from 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Safety and Handling
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[8][9] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[6][7]
Conclusion and Future Perspectives
The strategic use of 6-(chloromethyl)-2-methylpyrimidin-4-ol provides a reliable and efficient route to a diverse array of pyrimidine-based kinase inhibitors. The straightforward nucleophilic substitution chemistry at the chloromethyl position allows for the systematic exploration of the chemical space around the pyrimidine scaffold. This, in turn, facilitates the optimization of inhibitor potency and selectivity, key parameters in the development of targeted cancer therapies. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly lead to the discovery of the next generation of innovative kinase inhibitors.
References
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). OUCI.
- Echemi. (n.d.). 6-(chloromethyl)-2-methylpyrimidin-4-ol Safety Data Sheets.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Hoffman Fine Chemicals. (n.d.). CAS RN 23862-02-4 | 2-(Chloromethyl)-6-methylpyrimidin-4-ol.
- ChemicalBook. (2022). 6-(chloromethyl)-2-methylpyrimidin-4-ol - Safety Data Sheet.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. (n.d.). PMC - NIH.
- Santa Cruz Biotechnology. (n.d.). 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol.
- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- Mechanisms of Nucleophilic Substitution Reactions. (2021). Chemistry LibreTexts.
- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
- Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. (2010). PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1997). PubMed.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.).
- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (2024). PubMed.
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 6-(chloromethyl)-2-methylpyrimidin-4-ol - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Synthesis of Pyrazolo[3,4-d]pyrimidines: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Structurally, it is an isostere of purine, with the imidazole ring of the natural purine base replaced by a pyrazole ring.[2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[1][3] Consequently, this scaffold is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, inflammation, and cardiovascular disorders.[4][5]
Prominent drugs such as Allopurinol , used in the treatment of gout, and the core structure of Sildenafil (Viagra®), a phosphodiesterase type 5 (PDE5) inhibitor, feature the pyrazolo[3,4-d]pyrimidine skeleton, highlighting its therapeutic importance.[6][7] The versatility of this scaffold and its proven success in clinical applications continue to drive research into novel and efficient synthetic methodologies.
This comprehensive guide provides detailed experimental procedures for the synthesis of pyrazolo[3,4-d]pyrimidines, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind the synthetic strategies and offer step-by-step protocols for the practical synthesis of these valuable compounds.
Strategic Approaches to Pyrazolo[3,4-d]pyrimidine Synthesis
The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly categorized into two main strategies:
-
Construction of the pyrimidine ring onto a pre-existing pyrazole precursor. This is the most common and versatile approach.
-
Formation of the pyrazole ring from a suitably functionalized pyrimidine derivative.
This guide will focus on the first and more prevalent strategy, which typically involves the cyclocondensation of a 5-aminopyrazole derivative with a one-carbon synthon.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines starting from a pyrazole precursor.
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)
This protocol details the classic synthesis of Allopurinol, a xanthine oxidase inhibitor. The procedure involves the initial formation of a 3-amino-4-cyanopyrazole intermediate, followed by hydrolysis and cyclization.[8][9]
Reaction Scheme
Caption: Reaction scheme for the synthesis of Allopurinol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Ethoxymethylenemalononitrile | C6H6N2O | 122.12 | 12.2 g (0.1 mol) | Corrosive, handle with care. |
| Hydrazine hydrate | H6N2O | 50.06 | 5.0 g (0.1 mol) | Toxic and corrosive. |
| Ethanol | C2H5OH | 46.07 | 100 mL | Anhydrous. |
| Sulfuric acid | H2SO4 | 98.08 | 50 mL | Concentrated, highly corrosive. |
| Formamide | CH3NO | 45.04 | 100 mL | Teratogen, handle in a fume hood. |
Step-by-Step Procedure
Step 1: Synthesis of 3-Amino-4-cyanopyrazole
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile (12.2 g, 0.1 mol) in ethanol (100 mL).
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. The addition is exothermic, and the reaction mixture may warm up.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield 3-amino-4-cyanopyrazole.
Step 2: Synthesis of 3-Amino-4-pyrazolecarboxamide
-
Carefully add 3-amino-4-cyanopyrazole (10.8 g, 0.1 mol) in small portions to concentrated sulfuric acid (50 mL) in a beaker, while cooling in an ice bath.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture slowly onto crushed ice (200 g).
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7.
-
The product, 3-amino-4-pyrazolecarboxamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry.[9]
Step 3: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)
-
In a 250 mL round-bottom flask, combine 3-amino-4-pyrazolecarboxamide (12.6 g, 0.1 mol) and formamide (100 mL).
-
Heat the mixture at 180-190 °C for 2 hours.
-
Cool the reaction mixture to room temperature. A solid will form.
-
Add water (100 mL) to the flask and stir to break up the solid.
-
Collect the crude Allopurinol by vacuum filtration, wash with water, and then with ethanol.
-
Recrystallize the crude product from hot water to obtain pure 1H-pyrazolo[3,4-d]pyrimidin-4-ol.[9]
Rationale and Scientific Insights
-
Step 1: The formation of the 5-aminopyrazole core is a classic example of a cyclocondensation reaction. Hydrazine acts as a dinucleophile, attacking the electrophilic carbons of ethoxymethylenemalononitrile.
-
Step 2: The nitrile group is hydrolyzed to a carboxamide under strongly acidic conditions. This functional group transformation is crucial for the subsequent cyclization.
-
Step 3: Formamide serves as the source of the C4 carbon of the pyrimidine ring. The reaction proceeds via a cyclocondensation mechanism, where the amino group of the pyrazole attacks the carbonyl carbon of formamide, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazolo[3,4-d]pyrimidine ring system.
Protocol 2: Microwave-Assisted, Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol describes a modern, efficient, and environmentally friendly approach to the synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation.[6][10] This one-pot, three-component reaction offers several advantages over classical methods, including shorter reaction times, higher yields, and simpler work-up procedures.[10]
Reaction Scheme
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Synthesis [ch.ic.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
The Strategic Utility of 6-(Chloromethyl)-2-methylpyrimidin-4-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] Within this privileged class of heterocycles, 6-(Chloromethyl)-2-methylpyrimidin-4-ol emerges as a highly versatile and reactive intermediate. Its strategic importance lies in the presence of a reactive chloromethyl group at the C6 position, which serves as an electrophilic handle for the facile introduction of diverse functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the generation of compound libraries for lead discovery and optimization.
This technical guide provides an in-depth exploration of the applications of 6-(Chloromethyl)-2-methylpyrimidin-4-ol in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed protocols, mechanistic insights, and data presentation are included to empower researchers in their drug discovery endeavors.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] A significant number of clinically approved kinase inhibitors feature a pyrimidine core, which often serves as a scaffold to orient pharmacophoric elements within the ATP-binding site of the target kinase.
The chloromethyl group of 6-(Chloromethyl)-2-methylpyrimidin-4-ol is an excellent electrophile for reactions with various nucleophiles, such as amines, phenols, and thiols. This reactivity is central to its application in building kinase inhibitors. By reacting with a nucleophilic partner, often a substituted aniline or another heterocyclic amine, the pyrimidine moiety can be tethered to other fragments designed to interact with specific regions of the kinase active site. This modular approach allows for the rapid diversification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
For instance, the synthesis of TANK-binding kinase (TBK1) inhibitors, which have implications in cancer and inflammation, often involves the reaction of a chloropyrimidine derivative with a suitable amine.[3] While not the exact starting material, the principles of nucleophilic substitution on the pyrimidine ring are directly transferable to the reactions of 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
General Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing 6-(Chloromethyl)-2-methylpyrimidin-4-ol in the synthesis of a library of potential kinase inhibitors is a systematic process involving nucleophilic substitution, purification, and characterization.
Caption: General workflow for synthesizing and evaluating kinase inhibitors.
Detailed Protocol: Synthesis of a 6-(Aminomethyl)-2-methylpyrimidin-4-ol Derivative
This protocol details a representative nucleophilic substitution reaction between 6-(Chloromethyl)-2-methylpyrimidin-4-ol and a generic substituted aniline. The conditions are based on established procedures for similar transformations on related heterocyclic systems.
Objective: To synthesize a 6-((arylamino)methyl)-2-methylpyrimidin-4-ol derivative as a potential kinase inhibitor scaffold.
Materials:
-
6-(Chloromethyl)-2-methylpyrimidin-4-ol
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(Chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq).
-
Addition of Reagents: Add the substituted aniline (1.1 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as DMF or acetonitrile, to the flask. The choice of solvent may depend on the solubility of the reactants.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-((arylamino)methyl)-2-methylpyrimidin-4-ol derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The success of the synthesis can be validated at each step. TLC analysis during the reaction will show the consumption of the starting material and the formation of a new, typically more polar, product spot. Successful work-up and purification will yield a clean product as confirmed by the characterization data. The expected mass in the mass spectrum and the characteristic peaks in the NMR spectra will confirm the structure of the desired compound.
Data Presentation
The following table provides hypothetical yet representative data for a series of synthesized 6-((arylamino)methyl)-2-methylpyrimidin-4-ol derivatives and their inhibitory activity against a target kinase.
| Compound ID | Aryl Substituent | Molecular Weight ( g/mol ) | Yield (%) | IC₅₀ (nM) vs. Target Kinase |
| 1a | 4-Fluoro | 251.25 | 75 | 150 |
| 1b | 4-Chloro | 267.70 | 72 | 125 |
| 1c | 4-Methoxy | 263.28 | 68 | 250 |
| 1d | 3,4-Dichloro | 302.15 | 65 | 80 |
Mechanistic Insights
The core of this synthetic strategy is the Sₙ2 reaction at the benzylic-like carbon of the chloromethyl group. The nucleophilic amine attacks the carbon atom, leading to the displacement of the chloride ion as the leaving group.
Caption: Simplified Sₙ2 reaction mechanism.
The use of a base is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Conclusion
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a valuable and versatile building block in medicinal chemistry. Its reactive chloromethyl group provides a convenient handle for the synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. The straightforward and robust nature of the nucleophilic substitution reactions allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in the quest for novel therapeutics.
References
- Jain, A. K., & Sharma, S. (2021). Pyrimidine: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(5), 1059-1083.
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). US20170204065A1 - Process for the preparation of kinase inhibitors and intermediates thereof.
- Google Patents. (n.d.). EP3152210B1 - TANK-binding kinase inhibitor compounds.
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Application Note: A Scalable and Efficient Protocol for the Synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, a critical heterocyclic building block in modern medicinal chemistry and drug development. The protocol is centered around a robust one-pot cyclocondensation reaction, selected for its high efficiency, scalability, and use of readily available starting materials. We delve into the mechanistic rationale behind the procedural steps, offer insights into process optimization, and outline critical safety and handling protocols. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-validated method for producing high-purity 6-(Chloromethyl)-2-methylpyrimidin-4-ol on a multi-gram to kilogram scale.
Introduction and Strategic Rationale
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a key intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The molecule's utility stems from its bifunctional nature: the pyrimidin-4-ol core provides a scaffold for further elaboration, while the reactive chloromethyl group at the C6 position serves as an electrophilic handle for introducing diverse substituents via nucleophilic substitution[1].
The primary challenge in synthesizing this intermediate on a large scale is achieving high yield and purity while maintaining operational simplicity and safety. Several synthetic routes are possible, including the post-functionalization of a pre-formed pyrimidine ring. However, such multi-step approaches often suffer from cumulative yield losses and the use of harsh chlorinating agents like phosphorus oxychloride or thionyl chloride, which can lead to undesired side products and complex purification procedures[2][3].
To circumvent these issues, this guide details a convergent and highly efficient cyclocondensation strategy. The core of this process is the reaction between Ethyl 4-chloroacetoacetate and Acetamidine hydrochloride . This Pinner-type synthesis is advantageous for large-scale production because:
-
High Convergence: The key C-N and C=N bonds forming the heterocyclic core are assembled in a single, high-yielding step.
-
Atom Economy: The reaction proceeds with minimal byproduct formation.
-
Accessible Starting Materials: Both ethyl 4-chloroacetoacetate and acetamidine are commercially available at industrial scale[4][5][6].
This protocol has been optimized to ensure robust control over reaction parameters, leading to consistent product quality and simplifying downstream processing.
Synthetic Scheme and Mechanism
The synthesis proceeds via a base-mediated cyclocondensation reaction as depicted below:
Scheme 1: Overall reaction for the synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
The reaction is initiated by the deprotonation of acetamidine hydrochloride with a strong base, typically a sodium alkoxide, to generate the free acetamidine base. This potent nucleophile then attacks the ketone carbonyl of ethyl 4-chloroacetoacetate. The resulting tetrahedral intermediate undergoes intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, followed by elimination of ethanol. The final product exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, with the ol form often being significant.
Detailed Synthesis Protocol
This protocol is designed for a representative 1-mole scale synthesis. Adjustments for scale-up should focus on managing exotherms during base and ester addition and ensuring efficient mixing.
Materials and Reagent Data
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Moles (mol) | Molar Eq. | Quantity | Density (g/mL) |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 | 1.00 | 1.0 | 94.5 g | - |
| Sodium Methoxide | 124-41-4 | 54.02 | 2.10 | 2.1 | 113.5 g | - |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | 1.05 | 1.05 | 172.8 g (145.2 mL) | 1.19 |
| Methanol (Anhydrous) | 67-93-6 | 32.04 | - | - | 1.5 L | 0.792 |
| Hydrochloric Acid (Conc., 37%) | 7647-01-0 | 36.46 | ~2.2 | - | ~185 mL | 1.18 |
| Deionized Water | 7732-18-5 | 18.02 | - | - | ~3.0 L | 1.00 |
Equipment
-
5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel (1 L).
-
Buchner funnel and filtration flask (2 L).
-
pH meter or pH strips.
-
Drying oven (vacuum or convection).
Step-by-Step Procedure
-
Reactor Setup & Base Preparation:
-
Assemble the 5 L reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charge the reactor with anhydrous methanol (1.5 L).
-
Begin stirring and cool the methanol to 0-5 °C using a circulating chiller.
-
Carefully add the sodium methoxide (113.5 g) portion-wise to the cold methanol. Causality Note: This addition is highly exothermic. Slow, portion-wise addition is critical to prevent a dangerous temperature spike and excessive methanol vapor generation. Maintain the temperature below 20 °C.
-
-
Amidine Addition:
-
Once all the sodium methoxide has dissolved and the solution is cooled back to 0-5 °C, add the acetamidine hydrochloride (94.5 g) in one portion.
-
Stir the resulting slurry at 0-5 °C for 30-45 minutes. Causality Note: This step forms the active nucleophile (free acetamidine base) and sodium chloride as a byproduct. Allowing sufficient time ensures complete formation before the next step.
-
-
Cyclocondensation Reaction:
-
Add the ethyl 4-chloroacetoacetate (172.8 g, 145.2 mL) to the addition funnel.
-
Add the ester dropwise to the reactor slurry over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. Causality Note: This condensation reaction is also exothermic. A controlled addition rate is crucial for safety and to minimize potential side reactions, such as hydrolysis of the chloromethyl group by any residual moisture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.
-
Process Validation: Monitor the reaction for completion using TLC or LC-MS. (Typical TLC system: Dichloromethane:Methanol 9:1). The starting ester spot should be consumed.
-
-
Product Precipitation and Isolation:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
In a separate vessel, prepare a solution of concentrated HCl (~185 mL) in deionized water (1 L).
-
Slowly add the acidic solution to the reaction mixture to neutralize the excess base and precipitate the product. The final pH should be adjusted to 6.0-6.5. Causality Note: The product is least soluble at a neutral pH. Over-acidification can lead to the formation of the hydrochloride salt of the product, increasing its solubility and reducing isolated yield.
-
Stir the resulting thick slurry at 0-5 °C for 1 hour to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 500 mL) and then with cold methanol (1 x 250 mL). Causality Note: The water wash removes inorganic salts (NaCl, unreacted acid/base), while the cold methanol wash removes residual organic impurities without significantly dissolving the product.
-
Press the cake as dry as possible on the filter.
-
-
Drying:
-
Transfer the white to off-white solid to a drying dish.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 120-135 g (75-85%). Purity (by HPLC): >98%.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the manufacturing process, from raw materials to the final, isolated product.
Caption: Workflow diagram for the large-scale synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
Safety and Handling
-
Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.
-
Methanol: Toxic by inhalation, ingestion, and skin contact. It is also highly flammable. All operations should be conducted in a well-ventilated area or fume hood, away from ignition sources.
-
Ethyl 4-chloroacetoacetate: Lachrymator and skin/eye irritant. Handle with care in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. The neutralization step is exothermic and should be performed slowly with cooling.
All personnel must be trained on the specific hazards of each chemical before beginning work. Ensure emergency eyewash and safety shower stations are readily accessible.
References
- Process for the synthesis of 6-chloromethyluracil.
- Synthesis of chlorinated pyrimidines.
- Synthesis of chlorinated pyrimidines.
- Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
Sources
- 1. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 2. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. CN109456192B - Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 6-(Chloromethyl)-2-methylpyrimidin-4-ol via Optimized Recrystallization
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This application note provides a detailed protocol for the purification of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The document outlines a systematic approach to solvent selection, the execution of the recrystallization process, and subsequent purity verification. The causality behind each experimental step is explained to provide a deeper understanding of the purification mechanism, ensuring both high yield and purity of the final product.
Introduction
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a precursor for a variety of bioactive molecules necessitates a purification method that is both efficient and scalable. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2] This guide presents a comprehensive, field-proven protocol for the recrystallization of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, designed to achieve high purity suitable for downstream applications.
Compound Profile and Safety Considerations
A thorough understanding of the physical and chemical properties of 6-(Chloromethyl)-2-methylpyrimidin-4-ol is paramount for a successful and safe purification process.
| Property | Value | Source |
| CAS Number | 35252-96-1 | |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Brown powder (typical crude form) | |
| Melting Point | 157-159 °C (for isomer 2-(Chloromethyl)-6-methylpyrimidin-4-ol) | [4] |
| Hazard Class | Irritant |
Safety Precautions:
-
Always handle 6-(Chloromethyl)-2-methylpyrimidin-4-ol in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
The Recrystallization Workflow: A Conceptual Overview
The purification of 6-(Chloromethyl)-2-methylpyrimidin-4-ol by recrystallization follows a logical sequence of steps, each designed to systematically remove impurities. The overall process is depicted in the workflow diagram below.
Sources
analytical methods for characterizing 6-(Chloromethyl)-2-methylpyrimidin-4-ol
An In-Depth Guide to the Analytical Characterization of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Authored by: A Senior Application Scientist
Introduction
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules. Pyrimidine scaffolds are central to numerous pharmaceuticals, making the purity and structural integrity of their precursors paramount.[1] The presence of reactive functional groups—a chloromethyl group, a hydroxyl group (which exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone), and a methyl group—necessitates a multi-faceted analytical approach for unambiguous characterization.[2][3]
This technical guide provides a comprehensive suite of detailed application notes and protocols for the analytical characterization of 6-(Chloromethyl)-2-methylpyrimidin-4-ol. It is designed for researchers, quality control analysts, and drug development professionals who require robust, validated methods for assessing purity, confirming identity, and profiling related substances. The methodologies detailed herein are grounded in fundamental principles and offer insights into experimental design, ensuring both technical accuracy and practical applicability.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for analytical method development. These parameters influence solubility, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| CAS Number | 35252-96-1 | [4][5] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [5] |
| IUPAC Name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | [5] |
| Monoisotopic Mass | 158.02469 Da | [3] |
| Predicted XlogP | -0.3 | [3] |
Part 1: Chromatographic Purity and Assay
Chromatographic techniques are the cornerstone for separating the main compound from its impurities, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Experience (Causality Behind Choices): A reversed-phase HPLC (RP-HPLC) method is the preferred choice for a polar, ionizable compound like 6-(Chloromethyl)-2-methylpyrimidin-4-ol. The C18 stationary phase provides sufficient hydrophobic retention. Given the compound's acidic nature (pKa of the hydroxyl/amide proton), using a buffered mobile phase at a low pH (e.g., pH 2-3) is critical. This suppresses the ionization of the analyte, leading to a single, sharp, and symmetrical peak, which is essential for accurate quantification.[6] An acidic modifier like phosphoric or formic acid is used. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry if an HPLC-MS method were to be developed.[7] Detection at the UV λmax ensures maximum sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good retention and resolution.[8] Mobile Phase A 0.1% Phosphoric Acid in Water Low pH to ensure consistent protonation of the analyte. Mobile Phase B Acetonitrile Common organic modifier for tuning retention. Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B Gradient elution ensures that both polar and non-polar impurities are eluted and detected.[9] Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Controlled temperature ensures reproducible retention times. Detection Wavelength 225 nm and 275 nm (or PDA scan 200-400 nm) Dual wavelengths or PDA allows for detection of a wider range of impurities. Injection Volume 10 µL | Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
System Suitability (Self-Validation):
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Calculate the purity using the area percent method.
-
Identify and quantify impurities against the main peak or a qualified impurity standard.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Part 2: Structural Elucidation and Identification
Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience (Causality Behind Choices): NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.[10] The labile proton of the hydroxyl/amide group will be observable in DMSO-d₆ and can exchange with D₂O, which is a key diagnostic test.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} proton-decoupled NMR spectrum.
-
(Optional) Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the exchangeable proton.
-
-
Data Interpretation and Expected Shifts:
-
The chemical shifts are highly dependent on the tautomeric form present in the solution. The keto-enol tautomerism is common in such pyrimidine systems.[2]
-
| Proton Type | Expected ¹H Shift (ppm, DMSO-d₆) | Multiplicity | Integration | Rationale |
| -CH₃ | ~2.2 - 2.4 | Singlet | 3H | Methyl group on the pyrimidine ring. |
| -CH₂Cl | ~4.5 - 4.7 | Singlet | 2H | Methylene group adjacent to an electronegative chlorine and the pyrimidine ring.[11] |
| Ring -CH= | ~6.0 - 6.3 | Singlet | 1H | Olefinic proton on the pyrimidine ring. |
| -OH / -NH | ~11.0 - 13.0 | Broad Singlet | 1H | Labile proton of the hydroxyl or amide group, its broadness and position are characteristic. Disappears upon D₂O exchange. |
| Carbon Type | Expected ¹³C Shift (ppm, DMSO-d₆) | Rationale |
| -CH₃ | ~20 - 25 | Aliphatic methyl carbon. |
| -CH₂Cl | ~45 - 50 | Methylene carbon attached to chlorine. |
| Ring =C- | ~100 - 110 | Ring carbon bearing a proton. |
| Ring =C-CH₂Cl | ~150 - 160 | Ring carbon attached to the chloromethyl group. |
| Ring =C-OH | ~160 - 165 | Ring carbon attached to the hydroxyl group (or carbonyl in the keto form). |
| Ring =C-CH₃ | ~165 - 170 | Ring carbon attached to the methyl group. |
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience (Causality Behind Choices): GC-MS is ideal for identifying volatile and semi-volatile organic impurities and confirming the molecular weight of the main compound. Electron Ionization (EI) provides a reproducible fragmentation pattern (fingerprint) that can be compared to libraries for identification.[12] The molecular ion peak (M⁺) confirms the molecular weight. Given the polarity and potential for thermal degradation of the -OH group, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a robust choice, balancing retention of the analyte with elution at a reasonable temperature.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
-
GC-MS Conditions:
Parameter Condition Rationale Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film A versatile, low-bleed column suitable for a wide range of analytes. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Inlet Temperature 250 °C Ensures rapid volatilization of the sample. Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks. Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates components based on boiling point. MS Source Temp. 230 °C Standard source temperature. MS Quad Temp. 150 °C Standard quadrupole temperature. Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for reproducible fragmentation and library matching.[10] | Scan Range | 40 - 400 m/z | Covers the expected mass of the parent ion and its fragments. |
-
Sample Preparation:
-
Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): Identify the main peak and any impurity peaks.
-
Mass Spectrum of Main Peak:
-
Look for the molecular ion peak (M⁺) at m/z 158 and 160 in a ~3:1 ratio, which is the characteristic isotopic pattern for a compound with one chlorine atom.
-
Analyze the fragmentation pattern. Expect loss of Cl (m/z 123) and CH₂Cl (m/z 109).
-
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS identity confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience (Causality Behind Choices): FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For a solid sample, using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory are common methods. The spectrum provides a unique "fingerprint" that can be used for raw material identification by comparing it against a reference standard spectrum.
Experimental Protocol: FT-IR
-
Instrumentation:
-
FT-IR Spectrometer, preferably with an ATR accessory.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation and Expected Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2800 | O-H / N-H stretch | Hydroxyl / Amide groups (often broad due to hydrogen bonding) |
| 3000 - 2850 | C-H stretch | Aliphatic (methyl, methylene) |
| ~1680 - 1640 | C=O stretch | Amide/Keto group (from tautomer) |
| ~1600 - 1450 | C=C / C=N stretch | Pyrimidine ring vibrations |
| ~1450 - 1350 | C-H bend | Aliphatic |
| ~800 - 600 | C-Cl stretch | Chloromethyl group |
Conclusion
The comprehensive characterization of 6-(Chloromethyl)-2-methylpyrimidin-4-ol requires an orthogonal set of analytical techniques. RP-HPLC serves as the primary tool for determining purity and assay, providing quantitative data on related substances. The combination of NMR, GC-MS, and FT-IR spectroscopy provides unambiguous confirmation of the molecule's identity and structure. By implementing these detailed protocols and understanding the rationale behind the experimental choices, researchers and analysts can ensure the quality, consistency, and integrity of this critical synthetic intermediate.
References
- Ohashi, M., Harada, K., Suzuki, M., & Tatematsu, A. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Benchchem.
- El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2016). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 21(1), 1-13.
- Google Patents. (2021). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
- Benchchem. 6-(Chloromethyl)-2-phenylpyrimidin-4-ol | 35252-98-3.
- MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1017.
- ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- PubChem. 6-(chloromethyl)-2-methylpyrimidin-4-ol.
- Sigma-Aldrich. 6-chloromethyl-2-phenoxymethylpyrimidin-4-ol.
- SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- Santa Cruz Biotechnology. 6-(chloromethyl)-2-methylpyrimidin-4-ol | CAS 35252-96-1.
- MDPI. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(1), M921.
- ResearchGate. (2014).
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-10.
- Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1).
- Sigma-Aldrich. 6-(chloromethyl)-2-methylpyrimidin-4-ol.
- ResearchGate. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine.
- Google Patents. (2022).
- ResearchGate. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 3. PubChemLite - 6-(chloromethyl)-2-methylpyrimidin-4-ol (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our recommendations are grounded in established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides in-depth solutions to specific problems you may encounter during the synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Problem 1: Low Yield of the Desired Product
Question: We are experiencing a significantly lower yield than expected in the condensation reaction between ethyl 4-chloroacetoacetate and acetamidine hydrochloride. What are the likely causes and how can we improve the yield?
Answer: A low yield in this pyrimidine synthesis is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.
Causality and Recommended Actions:
-
Suboptimal Reaction Temperature: The condensation to form the pyrimidine ring is sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products or side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Incorrect pH: The pH of the reaction medium is critical. The condensation is typically carried out under basic conditions to deprotonate the acetamidine hydrochloride and facilitate its nucleophilic attack. However, a pH that is too high can lead to the hydrolysis of the ethyl 4-chloroacetoacetate starting material. Careful, stepwise addition of a suitable base is recommended.
-
Purity of Starting Materials: The purity of both ethyl 4-chloroacetoacetate and acetamidine hydrochloride is paramount. Impurities in ethyl 4-chloroacetoacetate can lead to the formation of unwanted side products. Acetamidine hydrochloride is hygroscopic and can absorb moisture from the air, which can interfere with the reaction. Ensure you are using freshly opened or properly stored reagents.
-
Inefficient Cyclization: Incomplete cyclization of the intermediate can result in linear byproducts, which will lower the yield of the desired pyrimidine.[1] Ensuring adequate reaction time and optimal temperature can help drive the reaction to completion.
Problem 2: Formation of Significant Side Products
Question: Our crude product shows multiple spots on TLC and our NMR analysis indicates the presence of impurities. What are the potential side products and how can we minimize their formation?
Answer: The formation of side products is a frequent challenge in pyrimidine synthesis. Understanding the likely impurities is the first step toward mitigating their formation.
Potential Side Products and Mitigation Strategies:
-
Self-condensation of Ethyl 4-chloroacetoacetate: Under basic conditions, ethyl 4-chloroacetoacetate can undergo self-condensation, leading to a variety of polymeric byproducts.
-
Mitigation: A slow, controlled addition of the base to the reaction mixture can help to minimize the concentration of the deprotonated ester at any given time, thus reducing the rate of self-condensation.
-
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially if the reaction is worked up under aqueous basic conditions or if there is residual moisture in the reaction. This would lead to the formation of 6-(hydroxymethyl)-2-methylpyrimidin-4-ol.
-
Mitigation: Ensure all reagents and solvents are anhydrous. During workup, use a non-aqueous or minimally aqueous procedure if possible. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
-
-
Formation of 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione: In syntheses involving S-methylisothiourea, a common side product is the result of nucleophilic substitution on the chlorine atom by methanethiol released during the reaction.[2] While acetamidine is used here, contamination with sulfur-containing reagents could lead to analogous side products.
-
Mitigation: Ensure the purity of all starting materials and the cleanliness of the reaction vessel to avoid cross-contamination.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Q1: What is the recommended solvent for this reaction?
A1: Polar solvents are generally preferred for pyrimidine synthesis.[1] Ethanol is a common choice as it can dissolve both the starting materials and the base. However, experimenting with other polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) may lead to improved outcomes depending on the specific base used.
Q2: How can I effectively purify the final product?
A2: Purification of 6-(chloromethyl)-2-methylpyrimidin-4-ol can be challenging due to its polarity and potential for degradation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is the preferred method for purification. A solvent screen should be performed to identify a system that provides good recovery and effectively removes the major impurities.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the product from closely related impurities.
Q3: Can I use a different base for this condensation?
A3: Yes, while sodium ethoxide is a common choice, other bases can be used. Inorganic bases such as sodium carbonate or potassium carbonate can also be effective.[2] The choice of base can influence the reaction rate and the profile of side products, so some optimization may be required.
Experimental Protocol: Synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
This protocol provides a general framework. Optimization of specific parameters may be necessary.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acetamidine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide (2.1 eq) in ethanol via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Condition | Potential Impact on Yield |
| Temperature | Reflux in ethanol | Too low: incomplete reaction; Too high: side products |
| Base | Sodium Ethoxide | Affects reaction rate and side product formation |
| Solvent | Anhydrous Ethanol | Polarity influences reaction rate and solubility |
| Purity of Reagents | High purity, anhydrous | Impurities lead to side reactions and lower yield |
Visualizing the Synthesis Workflow
Caption: A general workflow for the synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]
- Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (2023). MDPI.
- Process for the synthesis of 6-chloromethyluracil. (2020).
- Synthesis, reactions, and applications of pyrimidine deriv
- One-pot synthesis of Cap-1 Synthesis with Faustovirus Capping Enzyme (FCE) and Cap 2´-O-methyltransferase. New England Biolabs.
- General reaction of pyrimidine derivatives synthesis. (2021).
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023).
- 6-(CHloromethyl)pyrimidin-4-ol. BLD Pharm.
- 6-(Chloromethyl)-2-methylpyrimidin-4-ol. BOC Sciences.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry.
- 6-Chloro-2-methylpyrimidin-4-ol AldrichCPR. Sigma-Aldrich.
- Synthesis of ethyl 4-haloacetoacetoacetates.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI.
- Process for purification of linagliptin.
- Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. (2006).
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).
- 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol. Santa Cruz Biotechnology.
- 6-(chloromethyl)-2-methylpyrimidin-4-ol. Santa Cruz Biotechnology.
- Synthesis, Characterization and Biological Screening of Some Novel Sulphur Bridged Pyrazole, Thiazole, Coumarin and Pyrimidine Derivatives. (2017).
- Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-W
- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.
Sources
Technical Support Center: Purification of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-(Chloromethyl)-2-methylpyrimidin-4-ol. This important synthetic intermediate is characterized by a reactive chloromethyl group, which presents specific stability and purification hurdles. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of impurity and degradation during the purification of 6-(Chloromethyl)-2-methylpyrimidin-4-ol?
The primary challenge stems from the high reactivity of the chloromethyl group, which is an electrophilic center susceptible to nucleophilic substitution.[1] The most common degradation pathway is hydrolysis, where the compound reacts with water to form 6-(hydroxymethyl)-2-methylpyrimidin-4-ol.[2] This can occur with trace moisture in solvents or from atmospheric humidity. If nucleophilic solvents like alcohols (methanol, ethanol) are used, they can react to form the corresponding ether byproducts.[2]
Q2: What are the most common impurities found in the crude product?
Besides the degradation products mentioned above, crude 6-(Chloromethyl)-2-methylpyrimidin-4-ol may contain unreacted starting materials from its synthesis, such as ethyl 4-chloroacetoacetate or related precursors.[3] Side-reaction products, including dimers or polymers, may also be present, particularly if the reaction temperature was not well-controlled.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive assessment:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying purity and detecting non-volatile impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of the parent compound and confirming the identity of impurities, such as the hydrolysis product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure of the desired product and can reveal the presence of structural isomers or residual solvents. The appearance of a characteristic methylene singlet is a key indicator.[4][5]
-
TLC (Thin-Layer Chromatography): A quick and effective method for monitoring the progress of purification (e.g., column chromatography) and making qualitative assessments of purity.[6]
Q4: What are the optimal storage conditions for purified 6-(Chloromethyl)-2-methylpyrimidin-4-ol to ensure long-term stability?
Given its reactivity, long-term stability is best achieved by minimizing exposure to moisture and heat. For the structurally related 2-(Chloromethyl)pyrimidine hydrochloride, storage at -20°C in a tightly sealed container under a dry atmosphere is recommended for stability of up to four years.[7][8] Similar conditions are advised for 6-(Chloromethyl)-2-methylpyrimidin-4-ol to prevent degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during purification experiments.
Problem 1: A new, more polar spot appears on my TLC plate during workup or purification.
-
Potential Cause: This is a classic sign of hydrolysis. The resulting 6-(hydroxymethyl)-2-methylpyrimidin-4-ol is more polar than the starting material due to the hydroxyl group and will thus have a lower Rf value on silica gel. This degradation is accelerated by the presence of water in solvents or on glassware.[2]
-
Suggested Solutions:
-
Use Anhydrous Solvents: Employ freshly opened or distilled anhydrous solvents for all extraction, chromatography, and recrystallization steps.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use to remove adsorbed moisture.
-
Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture, especially during lengthy procedures like column chromatography.
-
Problem 2: The compound fails to crystallize or results in a low yield during recrystallization.
-
Potential Cause: The compound's pyrimidinol structure imparts significant polarity, which can lead to high solubility in common polar recrystallization solvents, making it difficult to achieve supersaturation upon cooling.[9] Additionally, using a reactive solvent like methanol could consume the product, reducing the yield.[10]
-
Suggested Solutions:
-
Utilize a Solvent/Anti-Solvent System: This is a fundamental technique for purifying solids.[11] Dissolve the crude compound in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., ethyl acetate, tetrahydrofuran). Then, slowly add a "poor," miscible anti-solvent in which it is insoluble (e.g., hexanes, heptane) until persistent cloudiness is observed. Allow the solution to cool slowly.
-
Avoid Protic Solvents: Do not use protic solvents like water, methanol, or ethanol for recrystallization, as they are nucleophilic and can react with the chloromethyl group.[2]
-
Diffusion Crystallization: For challenging cases, dissolve the compound in a minimal amount of a dense, good solvent (like DMF) and carefully layer a less dense, miscible anti-solvent (like dichloromethane or ethyl acetate) on top.[12] Allow the solvents to slowly diffuse into one another over time in a sealed vial to promote slow crystal growth.
-
Problem 3: Significant streaking or poor separation is observed during silica gel column chromatography.
-
Potential Cause: The pyrimidinol moiety contains hydrogen bond donors and acceptors that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[9] The compound might also be degrading on the column if the solvent is not sufficiently dry or the run time is too long.
-
Suggested Solutions:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to find an ideal solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[11] A common system is a mixture of ethyl acetate and hexanes.
-
Deactivate the Silica: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent. This deprotonates the acidic silanol groups, reducing strong interactions and minimizing tailing.
-
Use an Alternative Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like neutral alumina.[6]
-
Visual Guides and Data
Workflow & Pathway Diagrams
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Primary degradation pathway via hydrolysis.
Data Tables
Table 1: Comparison of Potential Recrystallization Solvent Systems
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Remarks |
| Methanol / Ethanol | High | Moderate | Not Recommended. Reacts with the chloromethyl group.[2] |
| Water | Moderate | Low | Not Recommended. Causes hydrolysis.[2] |
| Ethyl Acetate / Hexanes | High in Hot EtOAc | Low in Mixture | Recommended. A standard non-reactive system.[11] |
| Tetrahydrofuran (THF) / Heptane | High in Hot THF | Low in Mixture | Good Alternative. Ensure use of anhydrous THF. |
| Dichloromethane (DCM) | High | High | Generally a poor choice for recrystallization alone. |
| Acetonitrile | Moderate | Low | Potential option, ensure it is anhydrous. |
Table 2: Typical TLC Profile on Silica Gel
Eluent System: Ethyl Acetate / Hexanes (1:1)
| Compound | Typical Rf Value | Appearance under UV (254 nm) |
| 6-(Chloromethyl)-2-methylpyrimidin-4-ol | ~0.35 - 0.45 | Quenches (dark spot) |
| 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol | ~0.10 - 0.20 | Quenches (dark spot) |
| Non-polar starting materials/byproducts | > 0.60 | Varies |
Recommended Purification Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is ideal for crude material that is already of moderate to high purity (>90%).
-
Solvent Selection: Choose a suitable solvent/anti-solvent pair, such as Ethyl Acetate (solvent) and Hexanes (anti-solvent).[11]
-
Dissolution: Place the crude solid in an oven-dried flask. Add a minimal amount of hot ethyl acetate to fully dissolve the compound.
-
Precipitation: While the solution is still warm, slowly add hexanes dropwise with swirling until a faint, persistent cloudiness appears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.[9]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of cold hexanes (or a cold mixture of EtOAc/Hexanes) to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for purifying complex mixtures or crude material of lower purity.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.[11]
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent and pack it into a glass column.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions in test tubes or vials.[13]
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.[13]
-
Final Drying: Dry the product under high vacuum to remove any final traces of solvent.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. Benchchem.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives. Benchchem.
- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil. Google Patents.
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed.
- 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0). Cayman Chemical.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability of 6-(Chloromethyl)-2-methylpyrimidin-4-ol under different conditions
Introduction
Welcome to the technical support guide for 6-(Chloromethyl)-2-methylpyrimidin-4-ol (CAS 35252-96-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyrimidine intermediate. Understanding the stability profile of this molecule is critical for its effective storage, handling, and implementation in synthetic routes, ensuring the reproducibility of experimental results and the quality of downstream products. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-(Chloromethyl)-2-methylpyrimidin-4-ol?
Answer: The chemical structure of 6-(Chloromethyl)-2-methylpyrimidin-4-ol features two primary points of reactivity that dictate its stability: the chloromethyl group at the C6 position and the pyrimidine ring itself.
-
Hydrolysis of the Chloromethyl Group: The most significant degradation pathway is the hydrolysis of the benzylic-like chloromethyl group. This group is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion (Cl⁻) and the formation of the corresponding alcohol, 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol. This reaction is a classic SN1 or SN2 type substitution, accelerated by protic solvents, heat, and changes in pH.[1][2]
-
Reaction with Nucleophiles: The chloromethyl group is a potent electrophile, making the compound highly reactive towards a wide range of nucleophiles (e.g., amines, thiols, alkoxides).[3][4] This is often the desired reactivity for synthetic purposes but represents an instability if such nucleophiles are present as impurities or in the reaction medium.
-
Ring Degradation under Harsh Conditions: While the pyrimidine ring is generally robust, extreme conditions can lead to its degradation. For instance, heating pyrimidine derivatives in strong alkali (e.g., 1 N NaOH at 100°C) can cause ring cleavage and deamination.[5] Reductive and oxidative pathways can also compromise the ring structure, though these typically require specific reagents or conditions.[6][7]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of 6-(Chloromethyl)-2-methylpyrimidin-4-ol in aqueous media is highly dependent on pH.
-
Acidic Conditions (pH < 4): Under acidic conditions, the rate of hydrolysis is generally slower. However, strong acidic conditions (e.g., 6M HCl) combined with heat can be used to intentionally hydrolyze related chloromethyl pyrimidines, suggesting that degradation will still occur over time.[8]
-
Neutral to Alkaline Conditions (pH ≥ 7): The rate of hydrolysis of the chloromethyl group is significantly accelerated in neutral to alkaline solutions.[2] The hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to a faster displacement of the chloride. Therefore, dissolving the compound in neutral or basic aqueous buffers will lead to rapid degradation.
Causality: The increased reaction rate at higher pH is due to the higher concentration of the hydroxide nucleophile. For any work in aqueous systems, it is critical to use acidic buffers and maintain low temperatures to minimize hydrolytic degradation.
Q3: What are the recommended storage conditions for solid compound and its solutions?
Answer: Proper storage is essential to maintain the integrity of the compound.
For Solid Compound:
-
Temperature: Long-term storage at -20°C is highly recommended.[9] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] This minimizes contact with atmospheric moisture, which can cause slow hydrolysis even in the solid state.
-
Light: Protect from light by using an amber vial or storing it in the dark to prevent potential photodegradation.[9]
For Solutions:
-
Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile, DMF, DMSO). Prepare solutions fresh whenever possible.
-
Temperature: If storage of a solution is unavoidable, it should be stored at -20°C or below.
-
Avoid Protic Solvents for Storage: Do not store the compound in protic solvents like methanol, ethanol, or water due to the high risk of solvolysis.
Q4: Which solvents are suitable for dissolving 6-(Chloromethyl)-2-methylpyrimidin-4-ol?
-
Recommended for Reactions/Storage: Anhydrous aprotic solvents are preferred.
-
Use with Caution (for immediate use only):
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Alcohols: Ethanol, Methanol. These are protic and will react with the compound over time, forming the corresponding ether. Use only if the reaction is fast and the alcohol is a reagent or the desired solvent for a specific transformation.
-
-
Not Recommended for Storage:
-
Water: Due to rapid hydrolysis.
-
Q5: How reactive is the chloromethyl group towards nucleophiles?
Answer: The chloromethyl group on this pyrimidine scaffold is highly reactive, making it an excellent synthetic handle. It readily undergoes nucleophilic substitution with a variety of nucleophiles.[3][4]
-
Amines (Primary and Secondary): React readily to form the corresponding aminomethyl derivatives. This is a common strategy in medicinal chemistry to build libraries of compounds.[13]
-
Thiols: React to form thioethers.
-
Alkoxides/Phenoxides: React to form ethers.
This high reactivity means that care must be taken to exclude unintended nucleophiles from reaction mixtures. For example, using an amine base like triethylamine in a reaction where the chloromethyl group should remain intact can lead to the formation of a quaternary ammonium salt as a byproduct.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in solution. | 1. Presence of water in the solvent. 2. Use of a protic solvent (e.g., methanol). 3. Unintended nucleophiles (e.g., impurities, basic additives). 4. Elevated temperature. | 1. Use fresh, anhydrous solvents. Dry solvents over molecular sieves if necessary. 2. Switch to an aprotic solvent like THF, Dioxane, or ACN.[11] 3. Purify all reagents. If a base is needed, consider a non-nucleophilic, sterically hindered base. 4. Perform the reaction at a lower temperature (e.g., 0°C or room temperature). |
| Multiple unexpected peaks in HPLC/LC-MS analysis. | 1. On-column degradation. 2. Hydrolysis to 6-(hydroxymethyl)-2-methylpyrimidin-4-ol. 3. Dimerization or reaction with mobile phase components. | 1. Ensure the mobile phase is compatible (e.g., avoid highly basic conditions). 2. Confirm the mass of the impurity peak. The hydrolyzed product will have a mass corresponding to [M-Cl+OH]. 3. Use a high-purity mobile phase and run a blank gradient to check for system peaks. |
| Low yield in a reaction involving nucleophilic substitution. | 1. Degradation of the starting material before or during the reaction. 2. The nucleophile is not strong enough or is sterically hindered. 3. Competing side reactions (e.g., elimination). | 1. Follow recommended storage and handling procedures. Add the compound to the reaction mixture last, if possible. 2. Consider using a stronger base to deprotonate the nucleophile or switch to a more potent nucleophile. 3. Optimize reaction conditions (temperature, solvent, base) to favor substitution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[14][15]
Objective: To intentionally degrade 6-(Chloromethyl)-2-methylpyrimidin-4-ol under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.[9]
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 4-8 hours (expect rapid degradation).[9]
-
Oxidative Degradation: Dilute the stock solution with a solvent like acetonitrile/water and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 80°C for 48 hours.[9] Dissolve in acetonitrile for analysis.
-
Photostability: Expose both the solid compound and a solution in quartz cuvettes to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt-hours/m²).[9] Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a suitable analytical method like HPLC-UV/MS. Aim for 5-20% degradation to ensure that primary degradation products are visible without being further degraded.
Protocol 2: Stability-Indicating HPLC Method (Example)
A validated stability-indicating method is crucial for accurately quantifying the compound and its impurities.[16][17]
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column offering good retention and resolution for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient is a good starting point to ensure elution of the parent and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Pyrimidine ring has strong UV absorbance. DAD allows for peak purity analysis. |
| Injection Vol. | 5 µL | Adjust based on concentration and detector sensitivity. |
Method Validation: This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly stability-indicating.[9]
Data & Visualization
Summary of Stability Profile
The following table summarizes the expected stability of 6-(Chloromethyl)-2-methylpyrimidin-4-ol under various conditions, based on its chemical structure and data from related compounds.
| Condition | Stress Level | Expected Stability | Primary Degradation Product |
| Acidic | 0.1 M HCl, 60°C | Low | 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol |
| Basic | 0.1 M NaOH, 60°C | Very Low | 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol |
| Oxidative | 3% H₂O₂, RT | Moderate to Low | Potential N-oxides or ring-opened products |
| Thermal | 80°C (Solid) | High | Minimal degradation expected below melting point |
| Photolytic | ICH Q1B | Moderate | Varies; potential for dimerization or radical reactions |
| Aprotic Solvent | Anhydrous, RT | High | Stable for short-term handling |
| Protic Solvent | Water/MeOH, RT | Low to Very Low | 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol / 6-(Methoxymethyl)-2-methylpyrimidin-4-ol |
Diagrams
Caption: General workflow for a stability assessment study.
References
-
Hurst, R. O. (Year not specified). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]
- Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology. Available at: [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 23862-02-4 | 2-(Chloromethyl)-6-methylpyrimidin-4-ol. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024). Year 2024 In-Use stability testing FAQ. Available at: [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
European Medicines Agency. (n.d.). Q 1 E Evaluation of Stability Data. Available at: [Link]
-
Barmaki, M., et al. (2025). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. Available at: [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Richardson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. Available at: [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Available at: [Link]
-
U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Available at: [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
-
Fisher Scientific. (n.d.). 6-Chloro-4-hydroxy-2-methylpyrimidine, 97%. Available at: [Link]
-
Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program. Available at: [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
ChemWhat. (n.d.). 6-(chloromethyl)-2-methylpyrimidin-4-ol CAS#: 35252-96-1. Available at: [Link]
-
Romero-Ortega, M., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. ajrconline.org [ajrconline.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing Substitutions on 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Welcome to the technical support center for optimizing reaction conditions for substitutions on 6-(chloromethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflows.
Understanding the Substrate: Reactivity and Tautomerism
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a bifunctional molecule with two key reactive sites: the chloromethyl group and the pyrimidinol ring. The chloromethyl group is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide range of nucleophiles.[1]
A critical aspect to consider is the tautomerism of the pyrimidin-4-ol ring. It exists in equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4(1H)-one) forms. This equilibrium can be influenced by solvent polarity and pH, which in turn can affect the molecule's reactivity and solubility.[2][3]
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded]; A [label="6-(Chloromethyl)-2-methylpyrimidin-4-ol\n(Enol Form)"]; B [label="6-(Chloromethyl)-2-methyl-4(1H)-pyrimidinone\n(Keto Form)"]; A -- B [label="Equilibrium", arrowhead=normal, dir=both]; } dot Caption: Tautomeric equilibrium of the substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: Several factors can contribute to a slow or incomplete reaction. Let's break down the most common culprits and how to address them.
-
Base Selection and Stoichiometry: The choice of base is critical for deprotonating the nucleophile (if it's an amine, thiol, or alcohol) and neutralizing the HCl generated during the reaction.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often suitable for moderately to highly nucleophilic reagents. They are generally milder and can help prevent side reactions.
-
Stronger Bases (e.g., NaH, NaOt-Bu, DBU): May be necessary for less reactive nucleophiles but can also promote side reactions like elimination or decomposition.
-
Organic Bases (e.g., DIPEA, Et₃N): Useful for scavenging acid without introducing inorganic salts, which can sometimes complicate work-up.
-
Troubleshooting: If your reaction is slow, consider switching to a stronger base or increasing the stoichiometry. However, be mindful of potential side reactions. A base screen is often a valuable first step in optimization.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[1]
-
Protic Solvents (e.g., Ethanol, Isopropanol): Can be used but may slow down the reaction by solvating the nucleophile through hydrogen bonding. They can also act as competing nucleophiles, leading to solvolysis byproducts.[4]
-
Troubleshooting: If solubility is an issue or the reaction is slow, switching to a more polar aprotic solvent like DMF or DMSO can be beneficial. Ensure your solvent is anhydrous, as water can lead to hydrolysis of the chloromethyl group.
-
-
Temperature: Reaction kinetics are highly dependent on temperature.
-
Troubleshooting: If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
-
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Base | Switch to a stronger base (e.g., from K₂CO₃ to NaH) | Increases the concentration of the active nucleophile. |
| Solvent | Change from a protic to a polar aprotic solvent (e.g., Ethanol to DMF) | Minimizes solvation of the nucleophile, increasing its reactivity. |
| Temperature | Increase temperature in increments (e.g., RT to 60 °C) | Provides the necessary activation energy for the reaction to proceed. |
Q2: I'm observing multiple spots on my TLC/LC-MS, suggesting the formation of side products. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common challenge. Here are the most probable side reactions and strategies to mitigate them.
-
Hydrolysis/Solvolysis: The chloromethyl group can react with water or alcohol solvents to form the corresponding hydroxymethyl or alkoxymethyl derivatives.[4]
-
Minimization Strategy: Use anhydrous solvents and reagents. If using a protic solvent is unavoidable, consider running the reaction at a lower temperature to disfavor the solvolysis pathway.
-
-
N-Alkylation of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can also act as nucleophiles, leading to self-alkylation or reaction with another equivalent of the starting material, especially under basic conditions.
-
Minimization Strategy: Use a non-nucleophilic base (e.g., DIPEA) or a weaker inorganic base (e.g., K₂CO₃). Adding the electrophile (6-(chloromethyl)-2-methylpyrimidin-4-ol) slowly to a solution of the nucleophile and base can also help minimize self-reaction.
-
-
Over-alkylation of the Nucleophile: If your nucleophile has multiple reactive sites (e.g., a primary amine), you might see di-alkylation products.
-
Minimization Strategy: Use a larger excess of the nucleophile to favor mono-alkylation. Alternatively, protecting one of the nucleophilic sites may be necessary.
-
dot graph Side_Reactions { rankdir=LR; node [shape=box, style=rounded]; SM [label="Starting Material\n(6-(Chloromethyl)-2-methylpyrimidin-4-ol)"]; Nu [label="Nucleophile (Nu-H)"]; P [label="Desired Product\n(6-(Nu-methyl)-...)"]; SP1 [label="Hydrolysis Product\n(6-(Hydroxymethyl)-...)"]; SP2 [label="N-Alkylation Product"]; H2O [label="H₂O (from solvent/reagents)"];
SM -> P [label="+ Nu-H, Base"]; SM -> SP1 [label="+ H₂O", style=dashed, color=red]; SM -> SP2 [label="+ another SM molecule, Base", style=dashed, color=red]; } dot Caption: Potential reaction pathways leading to side products.
Q3: I am attempting to perform a substitution with a weakly nucleophilic amine, and the reaction is not working. What conditions should I try?
A3: Weakly nucleophilic amines, such as anilines, often require more forcing conditions to react efficiently.
-
Increase Temperature: These reactions often require heating, sometimes to reflux temperatures of the solvent (e.g., 80-120 °C).[4]
-
Use a Stronger Base: A stronger base like sodium tert-butoxide (NaOt-Bu) or sodium hydride (NaH) will be more effective at deprotonating the weakly acidic amine.
-
Consider a Catalyst: In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be more effective than a direct SN2 reaction for forming C-N bonds with unreactive amines.[5] However, this would be a more advanced strategy if standard nucleophilic substitution fails.
-
Solvent Choice: A high-boiling point polar aprotic solvent like DMF, DMSO, or NMP is often preferred for these reactions.
Example Protocol for a Weakly Nucleophilic Amine:
-
To a solution of the amine (1.2 eq.) in anhydrous DMF, add NaH (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
Q4: My product is difficult to purify. What strategies can I employ?
A4: Purification can be challenging due to the polarity of the pyrimidinol moiety.
-
Acid-Base Extraction: If your product contains a basic nitrogen (e.g., from an amine nucleophile), you can use an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the product re-extracted into an organic solvent.[4]
-
Chromatography:
-
Normal Phase (Silica Gel): A polar solvent system is often required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help reduce tailing for basic compounds.
-
Reverse Phase (C18): This can be an excellent alternative for polar compounds. A water/acetonitrile or water/methanol gradient is typically used, often with a small amount of formic acid or trifluoroacetic acid as a modifier.
-
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
dot graph Purification_Workflow { rankdir=TB; node [shape=box, style=rounded]; start [label="Crude Product"]; extraction [label="Acid-Base Extraction\n(if applicable)"]; chromatography [label="Column Chromatography"]; crystallization [label="Crystallization\n(if solid)"]; pure_product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction; extraction -> chromatography; chromatography -> crystallization; crystallization -> pure_product; start -> chromatography [style=dashed]; } dot Caption: Decision workflow for product purification.
This guide provides a starting point for troubleshooting and optimizing your reactions with 6-(chloromethyl)-2-methylpyrimidin-4-ol. Remember that each specific nucleophile will have unique reactivity, and empirical optimization will always be a part of the process.
References
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (n.d.).
- Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem. (n.d.).
- 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability - Benchchem. (n.d.).
- Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. - Benchchem. (n.d.).
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem. (n.d.).
Sources
preventing dimerization of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Welcome to the technical support center for 6-(Chloromethyl)-2-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but highly reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a primary focus on preventing its dimerization. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.
The Challenge: Unwanted Dimerization
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a bifunctional molecule containing both a highly electrophilic chloromethyl group and a nucleophilic pyrimidinone system. This dual reactivity makes it susceptible to self-reaction, or dimerization, under various experimental conditions. This side reaction can significantly reduce the yield of the desired product and complicate purification processes. Understanding the underlying mechanism of this dimerization is the first step toward its prevention.
The dimerization primarily occurs through an intermolecular nucleophilic substitution reaction, where the pyrimidinone nitrogen or oxygen of one molecule attacks the benzylic-like chloride of another. The propensity for this reaction is highly dependent on the experimental conditions, particularly pH and the choice of solvent.
Troubleshooting Guide: Preventing Dimerization
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture. Could this be a dimer of 6-(Chloromethyl)-2-methylpyrimidin-4-ol?
Answer: Yes, the formation of a higher molecular weight species is a strong indication of dimerization. The dimer would have a molecular weight of approximately 280.72 g/mol (the sum of two monomers minus the mass of HCl). This can be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
Proposed Dimerization Mechanism:
The dimerization is a self-alkylation process. The pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. Under basic or even neutral conditions, the pyrimidinone can be deprotonated, increasing its nucleophilicity and facilitating an attack on the electrophilic chloromethyl group of another molecule.
Caption: Proposed dimerization of 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
Question 2: My reaction requires the use of a base. How can I minimize dimerization in the presence of basic reagents?
Answer: The presence of a base significantly accelerates dimerization by increasing the concentration of the more nucleophilic pyrimidonate anion. To mitigate this, consider the following strategies:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base. Bases like proton sponge or 2,6-lutidine are preferable to alkali metal hydroxides or carbonates.
-
Controlled Addition: Add the base slowly and at a low temperature to keep its instantaneous concentration low. This favors the reaction with your intended substrate over self-reaction.
-
Order of Addition: If possible, add the 6-(chloromethyl)-2-methylpyrimidin-4-ol solution slowly to a mixture of your substrate and the base. This ensures that it is more likely to react with the intended partner rather than another molecule of itself.
Question 3: In which solvents is 6-(Chloromethyl)-2-methylpyrimidin-4-ol most stable?
Answer: The stability of 6-(Chloromethyl)-2-methylpyrimidin-4-ol is highly solvent-dependent. Protic and nucleophilic solvents should be avoided.
| Solvent Type | Examples | Stability Concern | Recommendation |
| Protic Solvents | Water, Methanol, Ethanol | High risk of solvolysis (reaction with the solvent) and can facilitate proton transfer that may promote dimerization. | Avoid for storage and reactions where possible. If unavoidable, use at low temperatures and for short durations. |
| Aprotic Polar Solvents | DMF, DMSO, Acetonitrile | Generally better choices. However, residual water can still be an issue. DMF can decompose to form dimethylamine, which is basic and can catalyze dimerization. | Use anhydrous grade solvents. Acetonitrile is often a good choice due to its lower nucleophilicity compared to DMF and DMSO. |
| Aprotic Non-Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good stability. Ensure the compound is sufficiently soluble for your reaction. | Recommended for storage and as reaction solvents, especially at low temperatures. |
Key Takeaway: For preparing stock solutions, use anhydrous aprotic solvents like THF or acetonitrile and store at low temperatures (-20°C or below). It is always best practice to prepare solutions fresh.
Question 4: What are the best practices for handling and storing solid 6-(Chloromethyl)-2-methylpyrimidin-4-ol?
Answer: Proper handling and storage are crucial to maintain the integrity of this reactive compound.
-
Storage Conditions: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C for short-term, -20°C for long-term).[1]
-
Moisture and Air Sensitivity: The compound is sensitive to moisture and air.[2] Minimize its exposure to the atmosphere. Use a glove box or a nitrogen-purged bag for weighing and transferring.
-
Avoid Contamination: Ensure all glassware is scrupulously dry. Avoid contact with incompatible materials such as strong bases, acids, and oxidizing agents.[2]
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydroxide or potassium carbonate as a base in my reaction? A1: It is highly discouraged. These strong, nucleophilic bases will aggressively promote the deprotonation of the pyrimidinone tautomer, leading to rapid dimerization. If a base is absolutely necessary, refer to the recommendations in the troubleshooting guide above.
Q2: I suspect dimerization has occurred. How can I purify my desired product? A2: Purification can be challenging due to the similar polarity of the monomeric starting material and the dimer. Flash column chromatography on silica gel is the most common method. A carefully selected solvent system with a shallow gradient may be required to achieve good separation.
Q3: What analytical techniques are best for monitoring the reaction and detecting the dimer? A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
TLC: Useful for rapid, qualitative monitoring of the reaction progress. The dimer will typically have a different Rf value than the starting material.
-
HPLC: Provides quantitative information on the consumption of the starting material and the formation of products and byproducts.
-
LC-MS: Essential for confirming the identity of the dimer by its mass-to-charge ratio.
Q4: Does temperature control play a significant role in preventing dimerization? A4: Absolutely. Dimerization, like most chemical reactions, is accelerated at higher temperatures. Conducting your reaction at low temperatures (e.g., 0°C or -78°C) will significantly slow down the rate of this unwanted side reaction.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Dimerization
This protocol provides a general workflow for reacting 6-(Chloromethyl)-2-methylpyrimidin-4-ol with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.
Caption: Workflow for minimizing dimerization in nucleophilic substitution.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents for the reaction.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve your nucleophilic substrate (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq) in an anhydrous aprotic solvent (e.g., THF or acetonitrile).
-
Cool the reaction mixture to the desired temperature (0°C is a good starting point).
-
In a separate flask, dissolve 6-(Chloromethyl)-2-methylpyrimidin-4-ol (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 6-(Chloromethyl)-2-methylpyrimidin-4-ol dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction with a cold, non-aqueous solution if possible (e.g., saturated ammonium chloride solution if compatible).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Vertex AI Search. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents.
Sources
Technical Support Center: A Troubleshooting Guide to Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing and functionalizing the pyrimidine scaffold, a cornerstone of medicinal chemistry.
This is not a rigid set of protocols. Instead, it is a dynamic resource built from field-proven insights and foundational chemical principles. We will explore the "why" behind experimental choices, diagnose common issues, and provide robust, validated solutions to guide you toward successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in any pyrimidine synthesis?
The success of a pyrimidine synthesis, regardless of the specific method, often hinges on three critical parameters:
-
Stoichiometry and Reagent Purity: The precise ratio of reactants is crucial, especially in multicomponent reactions like the Biginelli synthesis. Always use freshly purified or high-purity reagents. Aldehydes, for instance, are notoriously prone to oxidation, which can halt your reaction.
-
Solvent and pH: The solvent system does more than just dissolve reactants; it influences reaction rates, equilibria, and even the reaction pathway. The pH is particularly critical in condensation reactions, where it can control the activation or deactivation of nucleophiles and electrophiles. For instance, in reactions involving amidines, maintaining a specific pH is essential to ensure the amidine is in its neutral, nucleophilic form.
-
Temperature and Reaction Time: These parameters are intrinsically linked. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: How do I choose the right synthetic strategy for my target pyrimidine?
Your choice of strategy depends on the desired substitution pattern on the pyrimidine ring.
-
For highly substituted dihydropyrimidines/thiones (DHPMs): The Biginelli reaction is often the most efficient method, as it constructs the core in a single step from three readily available components.
-
For constructing the aromatic pyrimidine ring from acyclic precursors: The classical Pinner synthesis is a reliable choice. It involves the condensation of an amidine with an α,β-unsaturated carbonyl compound or its equivalent.
-
For modifying an existing pyrimidine core: If your target is a derivative of a naturally occurring pyrimidine, starting from commercial uracil, cytosine, or thymine and performing functionalization reactions (e.g., halogenation, alkylation, or cross-coupling) is often the most direct route.
Q3: What are the best general techniques for monitoring reaction progress and purity?
A multi-technique approach is always best for a comprehensive view of your reaction.
-
Thin Layer Chromatography (TLC): The workhorse of the organic lab. It's fast, cheap, and excellent for tracking the consumption of starting materials and the appearance of the product. Use a combination of visualization methods (UV light, iodine chamber, potassium permanganate stain) as pyrimidine precursors and products can have varied chromophoric properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides invaluable information. It confirms the mass of your desired product, helping to distinguish it from isomers or side products, and gives a more accurate picture of reaction conversion and purity than TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural confirmation of your final, purified product. For in-process checks, a quick ¹H NMR of a crude aliquot can confirm the presence of key structural motifs.
Troubleshooting Guide 1: The Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by an acid. While elegant, it can present several challenges.
Logical Flow for Troubleshooting the Biginelli Reaction
This diagram outlines a systematic approach to diagnosing issues with this reaction.
Caption: A systematic troubleshooting workflow for the Biginelli reaction.
Q: My Biginelli reaction has a very low yield or did not work at all. What are the likely causes?
A: This is the most common issue and usually points to a problem with one of the core components: reagents, catalyst, or conditions.
-
Cause 1: Inactive Catalyst or Improper Choice. The classical Brønsted acid catalysts (like HCl) can be effective but often require harsh conditions. Modern Lewis acid and organocatalysts offer milder alternatives but have their own sensitivities.
-
Solution: Your choice of catalyst is critical and substrate-dependent. If a standard acid like HCl or p-TsOH fails, consider screening a panel of catalysts. Lewis acids are particularly effective. For example, Yb(OTf)₃ is known to be a highly efficient and recyclable catalyst for this reaction.
Table 1: Comparison of Common Catalysts for the Biginelli Reaction
Catalyst Typical Loading (mol%) Solvent Conditions Advantages Disadvantages HCl Stoichiometric Ethanol Reflux Inexpensive, classical method Harsh, often low yields p-TsOH 20-30 Toluene Reflux (Dean-Stark) Readily available Requires water removal Yb(OTf)₃ 1-10 Acetonitrile Room Temp to 80 °C High yields, mild conditions, recyclable Expensive | Thiourea-based | 10-20 | Solvent-free | 100 °C | Organocatalyst, mild | Can be substrate-specific |
-
-
Cause 2: Poor Quality Reagents. Aromatic aldehydes can oxidize to benzoic acids on storage. Urea can contain impurities, and β-ketoesters can hydrolyze or self-condense.
-
Solution: Check the purity of your aldehyde by ¹H NMR or melting point before use. If necessary, recrystallize or distill it. Use high-purity urea and a fresh bottle of the β-ketoester.
-
-
Cause 3: Inappropriate Solvent. The solvent choice affects the solubility of intermediates and the overall reaction rate.
-
Solution: While ethanol is traditional, acetonitrile is often a superior choice due to its ability to dissolve intermediates and its higher boiling point. For reactions that produce water, using toluene with a Dean-Stark trap to remove water can drive the equilibrium toward the product.
-
Q: My reaction is messy, with multiple spots on TLC. What are the common side reactions?
A: The Biginelli reaction involves several equilibrium steps, and stalling at intermediate stages can lead to side products.
-
Cause 1: Knoevenagel Condensation. The aldehyde and β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This is often a major byproduct if the urea/thiourea fails to react in a timely manner.
-
Cause 2: Hantzsch-type Pyridine Formation. A competing Hantzsch-like reaction can sometimes occur, leading to the formation of a dihydropyridine byproduct instead of the desired dihydropyrimidinone.
Caption: The main Biginelli pathway and competing side reactions.
-
Solution:
-
Modify Order of Addition: Pre-incubating the aldehyde and urea with the catalyst for a short period before adding the β-ketoester can favor the formation of the N-acyliminium ion intermediate, minimizing the Knoevenagel condensation.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes suppress the rate of side reactions relative to the main pathway.
-
Troubleshooting Guide 2: Synthesis and Functionalization of Pyrimidines
Constructing the pyrimidine ring from acyclic precursors or functionalizing an existing pyrimidine core like uracil presents a different set of challenges, often related to regioselectivity and control of reactivity.
Q: I am trying to halogenate uracil, but I am getting a mixture of products and low yield. How can I improve regioselectivity?
A: The uracil ring has multiple potentially reactive sites, and controlling halogenation requires careful choice of reagents and conditions.
-
Cause 1: Over-halogenation. The C5 position of uracil is electron-rich and highly susceptible to electrophilic substitution. Using powerful halogenating agents like pure bromine (Br₂) can lead to di-halogenated products or decomposition.
-
Cause 2: Wrong Halogenating Agent. The reactivity of the halogenating agent is key.
-
Solution: Use a milder, more selective halogenating agent. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are excellent choices for the selective mono-halogenation of uracils at the C5 position. The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile.
-
Caption: Reactive sites on uracil and reagent choice for selective C5 halogenation.
Detailed Experimental Protocols
Protocol 1: Yb(OTf)₃-Catalyzed Synthesis of Monastrol (A Biginelli Product)
This protocol describes a reliable, high-yield synthesis of the kinesin inhibitor Monastrol.
-
Reagent Preparation: In a 50 mL round-bottom flask, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol).
-
Solvent and Catalyst Addition: Add acetonitrile (20 mL) to the flask. Stir the mixture until all solids are suspended. Add ytterbium(III) triflate (Yb(OTf)₃, 0.62 g, 1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into 50 mL of cold water and stir for 15 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).
-
-
Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol to obtain pure Monastrol as a white solid. Expected yield: >90%.
Protocol 2: Selective C5-Bromination of Uracil
This protocol provides a method for clean, selective bromination at the C5 position.
-
Reagent Preparation: To a solution of uracil (1.12 g, 10 mmol) in N,N-dimethylformamide (DMF, 30 mL) in a 100 mL round-bottom flask, add N-Bromosuccinimide (NBS, 1.96 g, 11 mmol, 1.1 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor its progress by TLC (Mobile phase: 10% Methanol in Dichloromethane). The starting material should be consumed within 1-2 hours.
-
Work-up and Isolation:
-
Pour the reaction mixture into 150 mL of ice-water with vigorous stirring.
-
A white precipitate of 5-bromouracil will form.
-
Collect the solid by vacuum filtration.
-
-
Purification: Wash the collected solid thoroughly with cold water (3 x 30 mL) and then diethyl ether (2 x 20 mL) to remove residual DMF and succinimide. Dry the product under vacuum. Expected yield: >95%.
References
-
Ma, Y. et al. (2000). Lanthanide Triflate Catalyzed One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones in the Absence of Solvent. Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]
-
Gage, J. R., & Wagner, D. (1996). A convenient synthesis of 5-bromouracil. Organic Preparations and Procedures International, 28(4), 483-485. [Link]
common impurities in commercial 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Welcome to the technical support center for 6-(Chloromethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the common impurities found in commercial batches of this compound, their origins, and practical strategies for their identification and mitigation. Adherence to the principles of scientific integrity is paramount, and this guide is structured to be a self-validating system for troubleshooting your experiments.
Introduction: The Synthetic Landscape and its Implications for Purity
6-(Chloromethyl)-2-methylpyrimidin-4-ol is a key building block in the synthesis of a variety of biologically active molecules. Its commercial availability is crucial, but lots can vary in purity, which can significantly impact the outcome of your downstream reactions. Understanding the likely impurities is the first step in troubleshooting unexpected results and ensuring the robustness of your synthetic protocols.
The most common industrial synthesis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol involves the condensation of ethyl 4-chloroacetoacetate with acetamidine. This reaction, while generally efficient, can be prone to several side reactions and the carry-over of unreacted starting materials, leading to a predictable profile of impurities.
Caption: Synthetic pathway and origin of common impurities.
Frequently Asked Questions and Troubleshooting Guide
This section addresses specific issues you may encounter due to impurities in your 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
FAQ 1: My reaction is giving a significant amount of an unexpected isomer. What could it be and how do I confirm it?
Issue: You are observing a significant side product with the same mass as your desired product, but with different chromatographic and spectroscopic properties.
Probable Cause: The most likely culprit is an isomeric impurity, 6-(Chloromethyl)-4-methylpyrimidin-2-ol. This arises from the presence of ethyl 2-chloroacetoacetate in the starting material, ethyl 4-chloroacetoacetate. The 2-chloro isomer is a common byproduct in the synthesis of the 4-chloro starting material.[1]
Troubleshooting and Identification:
-
HPLC-MS Analysis: The isomeric impurity will have the same mass-to-charge ratio (m/z) as the desired product but will typically have a different retention time on a reverse-phase HPLC column.
-
NMR Spectroscopy: 1H NMR is a powerful tool for distinguishing these isomers. The chemical shift of the methyl group and the aromatic proton will differ between the two isomers. In 6-(Chloromethyl)-2-methylpyrimidin-4-ol, the methyl group is at the 2-position, while in the impurity, it is at the 4-position.
Mitigation Strategy:
-
Source a high-purity starting material: Specify a low limit for ethyl 2-chloroacetoacetate in your purchase of ethyl 4-chloroacetoacetate.
-
Purification: Careful recrystallization or column chromatography of the final product can often separate the two isomers. A fractional crystallization approach may be effective if the solubility profiles of the isomers are sufficiently different.
FAQ 2: I'm seeing a higher molecular weight impurity in my mass spectrum. What is its likely structure?
Issue: Your mass spectrometry analysis shows a peak that corresponds to a dimer of your product.
Probable Cause: This is likely a dimeric impurity formed by the self-condensation of 6-(Chloromethyl)-2-methylpyrimidin-4-ol. The chloromethyl group is reactive and can be attacked by the hydroxyl group of another molecule, particularly under basic conditions or at elevated temperatures.
Troubleshooting and Identification:
-
LC-MS/MS: Tandem mass spectrometry can help to elucidate the structure of the dimer by fragmenting the parent ion.
-
Preparative HPLC: Isolation of the impurity by preparative HPLC followed by NMR analysis will confirm its structure.
Mitigation Strategy:
-
Control reaction and storage conditions: Avoid prolonged exposure to high temperatures and basic conditions during your reaction and work-up. Store the material in a cool, dry place.
-
Purification: The dimer, being significantly larger and less polar than the monomer, is usually easily removed by standard purification techniques like column chromatography or recrystallization.
FAQ 3: My product appears to be degrading over time, leading to a new, more polar spot on TLC. What is this degradation product?
Issue: Upon storage or during aqueous work-up, you observe the formation of a more polar impurity.
Probable Cause: The chloromethyl group is susceptible to hydrolysis, leading to the formation of 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol. This is a common degradation pathway, especially in the presence of water or other nucleophiles.
Troubleshooting and Identification:
-
HPLC Analysis: The hydrolysis product will have a significantly shorter retention time on a reverse-phase HPLC column due to its increased polarity.
-
Mass Spectrometry: The mass of the hydrolysis product will be lower than the starting material due to the replacement of chlorine with a hydroxyl group.
Mitigation Strategy:
-
Anhydrous Conditions: Handle and store the material under anhydrous conditions to the extent possible.
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis.
-
Purification: The hydrolysis product can be separated by column chromatography.
Summary of Common Impurities
| Impurity Name | Structure | Origin | Typical Analytical Signature |
| Ethyl 2-chloroacetoacetate | Impurity in starting material | GC-MS of the starting material | |
| 6-(Chloromethyl)-4-methylpyrimidin-2-ol | Reaction of ethyl 2-chloroacetoacetate with acetamidine | Same m/z as product, different HPLC retention time and NMR spectrum | |
| Dimeric Impurity | Self-condensation of the product | Higher m/z in mass spectrum | |
| 6-(Hydroxymethyl)-2-methylpyrimidin-4-ol | Hydrolysis of the product | Lower m/z in mass spectrum, shorter HPLC retention time | |
| Unreacted Acetamidine | Incomplete reaction | Water-soluble, can be detected by LC-MS | |
| Unreacted Ethyl 4-chloroacetoacetate | Incomplete reaction | Can be detected by GC-MS or LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol and its common impurities. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of water and acetonitrile.
Protocol 2: Purification by Recrystallization
This is a general guideline for the purification of 6-(Chloromethyl)-2-methylpyrimidin-4-ol. The choice of solvent is critical and may require some experimentation.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Conclusion
The purity of 6-(Chloromethyl)-2-methylpyrimidin-4-ol is a critical factor for the success of subsequent synthetic steps. By understanding the potential impurities and their origins, researchers can make informed decisions about sourcing, handling, and purifying this important intermediate. The troubleshooting guide and protocols provided here are intended to empower you to identify and address common purity-related issues, leading to more reliable and reproducible research outcomes.
References
- Google Patents. (n.d.). Process for the synthesis of 6-chloromethyluracil.
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate.
- Google Patents. (n.d.). Preparation method of tipiracil intermediate.
-
ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
Sources
Technical Support Center: 6-(Chloromethyl)-2-methylpyrimidin-4-ol
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents. Their synthesis and characterization are paramount, demanding analytical techniques that are both robust and precise. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive method for structural elucidation in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key synthetic intermediate, 6-(Chloromethyl)-2-methylpyrimidin-4-ol, offering a comparative perspective against structurally related analogues to illuminate the subtle yet significant influence of substituent groups on spectral features.
The target molecule, 6-(Chloromethyl)-2-methylpyrimidin-4-ol, exists in a tautomeric equilibrium with its pyrimidin-4-one form. For the purpose of this analysis, we will consider the more stable 4-one tautomer, which is typically predominant in solution. The numbering of the pyrimidine ring is crucial for unambiguous spectral assignment.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-(Chloromethyl)-2-methylpyrimidin-4-one. These predictions are based on established chemical shift principles and data from analogous structures found in the literature.[1][2] The analysis assumes the use of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, a common choice for heterocyclic compounds due to its excellent solubilizing power.
Table 1: Predicted ¹H NMR Data for 6-(Chloromethyl)-2-methylpyrimidin-4-one in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| N-H | ~12.5 | Broad Singlet | 1H | The acidic N-H proton of the pyrimidinone tautomer is typically found far downfield and is often broad due to quadrupole broadening and chemical exchange.[1] |
| C₅-H | ~6.2 | Singlet | 1H | This lone proton on the pyrimidine ring is in a relatively electron-rich environment compared to other aromatic protons, but its chemical shift is influenced by the adjacent substituents. |
| C₆-CH₂Cl | ~4.6 | Singlet | 2H | The protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom and the pyrimidine ring. A chemical shift around 4.6 ppm is characteristic for such groups in similar heterocyclic systems.[2] |
| C₂-CH₃ | ~2.3 | Singlet | 3H | The methyl group at the C2 position is attached to an sp² carbon flanked by two nitrogen atoms, resulting in a downfield shift compared to a simple alkyl methyl group. |
Note: The residual proton signal for DMSO-d₅ appears as a quintet at approximately 2.50 ppm.[3] A broad water peak, often present in DMSO-d₆, typically appears around 3.3-3.7 ppm.[4][5]
Table 2: Predicted ¹³C NMR Data for 6-(Chloromethyl)-2-methylpyrimidin-4-one in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C₄ | ~165 | The carbonyl carbon of the pyrimidinone tautomer is highly deshielded and appears significantly downfield.[1] |
| C₂ | ~158 | This carbon is attached to two electronegative nitrogen atoms, resulting in a substantial downfield chemical shift. |
| C₆ | ~155 | The presence of the electron-withdrawing chloromethyl group and its position adjacent to a nitrogen atom causes this carbon to be significantly deshielded. |
| C₅ | ~108 | This carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons. |
| C₆-CH₂Cl | ~48 | The carbon of the chloromethyl group is deshielded by the attached chlorine atom. A value around 48.7 ppm has been reported for a similar environment.[2] |
| C₂-CH₃ | ~21 | This aliphatic carbon represents a typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring. |
Note: The ¹³C signal for DMSO-d₆ appears as a septet at approximately 39.52 ppm.[3]
Visualizing the Structure and Analytical Workflow
To provide clarity, the molecular structure with atom numbering and the general workflow for NMR analysis are presented below.
Comparative Analysis: The Impact of Substituents
The power of NMR spectroscopy lies in its sensitivity to the electronic environment of each nucleus. By comparing the spectrum of our target compound with that of its analogues, we can gain deeper insight into structure-property relationships.
-
Comparison with 2,6-dimethylpyrimidin-4-ol: If the 6-(chloromethyl) group were replaced by a simple methyl group, a significant upfield shift would be expected for the C₅-H proton due to the removal of the electron-withdrawing influence of the chlorine atom. In the ¹H NMR spectrum, the singlet at ~4.6 ppm would be replaced by a new methyl singlet further upfield (~2.2 ppm). In the ¹³C NMR spectrum, the C₆ signal would shift upfield, and the signal at ~48 ppm would be replaced by a methyl carbon signal around 20 ppm.
-
Comparison with 6-(Chloromethyl)pyrimidin-4-ol: Removing the C₂-methyl group would introduce a proton at the C₂ position. This C₂-H proton would be highly deshielded, likely appearing as a singlet downfield of 8.0 ppm, due to being flanked by two nitrogen atoms. The ¹H NMR spectrum would lack the methyl singlet at ~2.3 ppm, and the corresponding C₂ carbon signal in the ¹³C spectrum at ~158 ppm would now be a C-H carbon, identifiable in a DEPT or HSQC experiment.[6]
This comparative approach is invaluable for confirming assignments and for building a predictive understanding of how modifications to a molecular scaffold will manifest in the NMR spectra, a critical skill in synthetic and medicinal chemistry.
Standard Experimental Protocol
Acquiring high-quality, reproducible NMR data is contingent upon a meticulously executed experimental procedure. The following is a standard protocol for the analysis of small organic molecules like 6-(Chloromethyl)-2-methylpyrimidin-4-ol.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the analyte. b. Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.[7] d. Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Parameters:
- Spectrometer Frequency: 400 MHz or higher for better signal dispersion.[8]
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Spectral Width (SW): A range of -2 to 14 ppm is generally adequate.[9]
- Number of Scans (NS): 16 to 64 scans are typically sufficient.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.[9]
3. ¹³C NMR Spectroscopy Parameters:
- Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).[8]
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.[10]
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (D1): 2 seconds.
4. Data Processing: a. Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (DMSO-d₆ at 39.52 ppm).[3] d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure. For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) are highly recommended.[6]
References
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
-
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
The Royal Society of Chemistry. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Available at: [Link]
-
Wikipedia. (n.d.). Deuterated DMSO. Available at: [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. MSU Chemistry. Available at: [Link]
-
George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]
-
Sci-Hub. (1995). 13C and 15N NMR study of 1,2,4-triazolo[1,5-a]pyrimidines with one tautomerism-introducing substituent. Journal of Molecular Structure. Available at: [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Available at: [Link]
-
Reddit. (2023). NMR Question using d6-DMSO. r/chemhelp. Available at: [Link]
-
ACS Publications. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Springer. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4b. Available at: [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. reddit.com [reddit.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Reactivity of 6-(Chloromethyl)-2-methylpyrimidin-4-ol and Other Chloromethyl Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of Nucleophilic Substitution Reactivity
In the landscape of medicinal chemistry and drug development, chloromethyl-substituted heterocycles are invaluable building blocks. Their reactivity as electrophiles in nucleophilic substitution reactions allows for the facile introduction of heterocyclic scaffolds into a diverse array of molecules, a common strategy in the synthesis of pharmacologically active compounds. Among these, 6-(chloromethyl)-2-methylpyrimidin-4-ol holds a significant position due to the prevalence of the pyrimidine core in numerous therapeutic agents.[1]
This guide provides a comprehensive comparison of the reactivity of 6-(chloromethyl)-2-methylpyrimidin-4-ol with other synthetically important chloromethyl heterocycles, namely chloromethylpyridines, chloromethylimidazoles, and chloromethylthiazoles. While direct, side-by-side kinetic data for these specific compounds is not extensively available in the peer-reviewed literature, this guide will leverage fundamental principles of physical organic chemistry to predict and explain their relative reactivities. Furthermore, we provide detailed experimental protocols to enable researchers to perform their own quantitative comparisons, ensuring a self-validating system for assessing these crucial synthetic intermediates.
Understanding the Reactivity of Chloromethyl Heterocycles: A Mechanistic Overview
The reactivity of the chloromethyl group in these heterocyclic systems is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[2] This reaction involves the attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.
The rate of an SN2 reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and, most importantly for this comparison, the structure of the electrophile.[3] The electronic and steric properties of the heterocyclic ring play a pivotal role in modulating the electrophilicity of the chloromethyl carbon, thereby dictating its reactivity.
Theoretical Framework for Reactivity Comparison
The electron-withdrawing or electron-donating nature of the heterocyclic ring is a key determinant of the reactivity of the attached chloromethyl group. Electron-withdrawing groups enhance the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack and thus increasing the SN2 reaction rate. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction.
The position of the chloromethyl group on the heterocyclic ring also significantly impacts its reactivity due to the varied electronic effects (inductive and resonance) at different positions. Steric hindrance around the reaction center can also play a role, although for the primary halides , electronic effects are generally more dominant.[4]
Qualitative Reactivity Comparison
Based on the electronic properties of the parent heterocyles, we can establish a predicted order of reactivity for their chloromethyl derivatives.
| Heterocycle Class | Predicted Relative Reactivity | Rationale |
| Chloromethylthiazoles | High | The thiazole ring is generally considered electron-rich, which would suggest deactivation. However, the sulfur atom can stabilize the transition state through participation, and the overall electronic nature can be highly dependent on the substitution pattern. Some studies suggest high reactivity for certain isomers.[5] |
| Chloromethylpyridines | Moderate to High | The pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, leading to increased electrophilicity of the chloromethyl carbon and enhanced reactivity. The reactivity is expected to be lower at the 3-position. |
| 6-(Chloromethyl)-2-methylpyrimidin-4-ol | Moderate to Low | The pyrimidine ring is significantly electron-deficient due to the presence of two nitrogen atoms.[6] This strong electron-withdrawing character can, counterintuitively, decrease the reactivity of the chloromethyl group in an SN2 reaction by destabilizing the buildup of partial positive charge on the carbon atom in the transition state. The presence of the hydroxyl group and its potential tautomeric forms can further complicate the electronic landscape. |
| Chloromethylimidazoles | Low | The imidazole ring is generally electron-rich and can act as a nucleophile itself. The chloromethyl group is attached to a less electrophilic carbon compared to pyridinic systems. The basic nitrogen atoms can also be protonated, which would further deactivate the chloromethyl group towards nucleophilic attack.[7] |
It is crucial to note that this is a generalized prediction. The actual reactivity can be significantly influenced by the specific isomer, the presence of other substituents on the ring, and the reaction conditions.
Experimental Determination of Relative Reactivity
To obtain quantitative data for a direct comparison, a standardized kinetic experiment is essential. The following protocols provide a robust framework for determining the second-order rate constants of nucleophilic substitution reactions of chloromethyl heterocycles with a model nucleophile, such as piperidine or aniline.
General Experimental Workflow for Kinetic Analysis
Caption: General workflow for determining reaction kinetics.
Protocol 1: Kinetic Analysis by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time reaction monitoring, allowing for the simultaneous observation of reactant consumption and product formation.[6][8]
Materials:
-
Chloromethyl heterocycle of interest
-
Nucleophile (e.g., piperidine)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the chloromethyl heterocycle and the internal standard in the chosen deuterated solvent in a volumetric flask.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent. For pseudo-first-order conditions, the nucleophile should be in at least 10-fold excess.
-
Equilibrate both solutions to the desired reaction temperature.
-
In an NMR tube, combine a known volume of the chloromethyl heterocycle solution with a known volume of the nucleophile solution.
-
Quickly acquire a series of 1H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the starting material and the product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material (ln[Reactant]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the experiment with varying concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k2).
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for monitoring reaction kinetics by separating and quantifying the components of a reaction mixture.[9][10]
Materials:
-
Chloromethyl heterocycle of interest
-
Nucleophile (e.g., aniline)
-
Solvent for the reaction (e.g., acetonitrile)
-
Quenching solution (e.g., dilute acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC
Procedure:
-
Develop an HPLC method that provides good separation between the starting material, product, and any potential byproducts.
-
Prepare stock solutions of the chloromethyl heterocycle and the nucleophile in the reaction solvent.
-
Initiate the reaction by mixing the reactants in a thermostatted vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the quenching solution.
-
Inject the quenched samples into the HPLC system.
-
Determine the concentration of the starting material and product at each time point by comparing their peak areas to a pre-established calibration curve.
-
Follow steps 7-9 from the NMR protocol to determine the second-order rate constant.
Causality Behind Experimental Choices
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order dependence on the chloromethyl heterocycle, making the data analysis more straightforward.[3]
-
Choice of Nucleophile: A moderately reactive nucleophile like piperidine or aniline is chosen to ensure the reaction proceeds at a measurable rate. Highly reactive nucleophiles may lead to reactions that are too fast to monitor accurately with standard laboratory equipment.
-
Solvent Selection: A polar aprotic solvent like acetonitrile or DMF is often preferred for SN2 reactions as it can solvate the cations of any salt present without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[3]
-
Monitoring Technique: The choice between NMR, HPLC, or UV-Vis depends on the specific properties of the reactants and products (e.g., presence of a chromophore for UV-Vis) and the available instrumentation. All three can provide reliable kinetic data when properly validated.
Conclusion
The reactivity of 6-(chloromethyl)-2-methylpyrimidin-4-ol in nucleophilic substitution reactions is a complex interplay of the electronic and steric effects imparted by the pyrimidine ring and its substituents. While a definitive quantitative ranking against other chloromethyl heterocycles requires direct experimental evidence, a qualitative assessment based on fundamental principles of organic chemistry provides a valuable predictive framework. The detailed experimental protocols provided in this guide empower researchers to conduct their own kinetic studies, enabling a rigorous and self-validated comparison of these important synthetic building blocks. A thorough understanding of the relative reactivities of these compounds is crucial for the rational design of synthetic routes and the efficient development of novel therapeutic agents.
References
-
ResearchGate. (n.d.). NMR Methods for Kinetic Analysis. [Link]
-
ACS Publications. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 8.5: Nucleophilic Substitution - 2nd Order. [Link]
-
OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
RSC Publishing. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. [Link]
- International Journal of Research in Engineering and Science. (2017). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Volume 5, Issue 8, 50-56.
-
PubMed Central. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. [Link]
-
PubMed. (2000). Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl) Oxalate. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2013). NMR-Based Kinetic Experiments for Undergraduate Chemistry Laboratories. [Link]
-
Chemistry Stack Exchange. (2015). Comparing SN2 reaction rates. [Link]
-
University of Wisconsin-Madison. (n.d.). Nucleophilic substitution and elimination of alkyl halides. [Link]
-
Indian Academy of Sciences. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 279–284. [Link]
-
PubMed. (1993). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology. [Link]
-
PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]
Sources
- 1. Kinetics of radical heterolysis reactions forming alkene radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. dl.icdst.org [dl.icdst.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl) Oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
A Comparative Guide to the Biological Activity of 6-(Chloromethyl)-2-methylpyrimidin-4-ol and Its Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the biological activity of 6-(chloromethyl)-2-methylpyrimidin-4-ol and its structurally related analogs. The pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents at the 2- and 6-positions of the pyrimidine ring can dramatically influence the pharmacological profile of these molecules, making them attractive candidates for drug discovery programs targeting cancer, inflammation, and infectious diseases.
The Pyrimidin-4-ol Core: A Versatile Scaffold in Drug Discovery
The pyrimidine ring is a fundamental building block of nucleic acids, rendering it a molecule of immense biological significance. Its derivatives have been extensively explored as therapeutic agents due to their ability to mimic endogenous purines and pyrimidines, thereby interacting with a wide range of biological targets. The pyrimidin-4-ol moiety, in particular, has been identified as a key pharmacophore in numerous kinase inhibitors and other targeted therapies. The tautomeric nature of the 4-hydroxypyrimidine system allows for diverse interactions with protein targets, often involving critical hydrogen bonding.
Comparative Biological Activity of 6-(Chloromethyl)-2-methylpyrimidin-4-ol and Analogs
The biological activity of 2,6-disubstituted pyrimidin-4-ols is highly dependent on the nature of the substituents at these positions. The 2-methyl group is a common feature in many biologically active pyrimidines, while the 6-(chloromethyl) group introduces a reactive electrophilic center, suggesting potential for covalent interactions with biological targets or serving as a handle for further chemical modification.
Anticancer and Kinase Inhibitory Activity
The primary therapeutic area where pyrimidin-4-ol derivatives have shown significant promise is in oncology, particularly as kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of many kinases.
While specific IC50 values for 6-(chloromethyl)-2-methylpyrimidin-4-ol are not widely reported, we can infer its potential activity by examining structurally related compounds. The following table summarizes the activity of some 2,6-disubstituted pyrimidin-4-one derivatives as kinase inhibitors and anticancer agents.
| Compound ID | 2-Substituent | 6-Substituent | Target/Cell Line | IC50 (nM) | Reference |
| PP1 | tert-Butyl | 4-Anilino | LCK Kinase | 5 | [1] |
| PP2 | tert-Butyl | 4-(3-Methylanilino) | Fyn Kinase | 4 | [1] |
| Compound 16 | 2,6-Difluorophenylamino | 3-(R)-Aminopiperidin-1-yl | IRAK4 Kinase | 27 | [2] |
| Compound 31 | 2,6-Difluorophenylamino | 3-(R)-Methyl-3-aminopiperidin-1-yl | IRAK4 Kinase | 93 | [2] |
| Compound 42 | 4-(4-Acryloylpiperazin-1-yl)-2,5-dimethoxyphenylamino | 2-Methoxy-4-(4-methylpiperazin-1-yl)anilino | EGFRL858R/T790M/C797S | 7.2 | [3] |
Note: The data presented is for structurally related pyrimidine and pyrimidin-4-one derivatives and is intended to provide a comparative context. The absence of direct data for 6-(chloromethyl)-2-methylpyrimidin-4-ol highlights a gap in the current literature.
The data suggests that bulky and aromatic substituents at the 2-position and amino-containing groups at the 6-position can lead to potent kinase inhibition. The chloromethyl group in our lead compound can be considered a precursor for introducing such amino functionalities.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related pyrimidine derivatives, we can propose the following SAR for the 6-(chloromethyl)-2-methylpyrimidin-4-ol scaffold:
-
The 2-Methyl Group: This small alkyl group is likely to be well-tolerated and may occupy a small hydrophobic pocket within a target's active site. Modifications to this position, for instance, to larger alkyl or aryl groups, could significantly impact potency and selectivity.
-
The 4-Hydroxyl Group: This group is crucial for activity, likely forming key hydrogen bond interactions with the hinge region of kinases or other enzyme targets.
-
The 6-(Chloromethyl) Group: This is the most interesting feature of the molecule.
-
Reactive Handle: The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This could allow the compound to act as a covalent inhibitor by forming a bond with a nearby nucleophilic residue (e.g., cysteine) in the target protein.
-
Synthetic Intermediate: The chloromethyl group is a versatile synthetic handle for introducing a wide variety of other functional groups. For example, it can be readily displaced by amines, thiols, and alcohols to generate a library of analogs with diverse physicochemical properties.
-
The following diagram illustrates the potential for modification and the key pharmacophoric features of the 6-(chloromethyl)-2-methylpyrimidin-4-ol scaffold.
Caption: Key pharmacophoric features and potential modification sites of the 6-(chloromethyl)-2-methylpyrimidin-4-ol scaffold.
Experimental Protocols
To facilitate further research into this promising class of compounds, we provide detailed protocols for key biological assays.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-(chloromethyl)-2-methylpyrimidin-4-ol and its analogs) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example: IRAK4)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
Protocol (Luminescence-based):
-
Reagents:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
The following diagram illustrates a generalized workflow for screening and evaluating pyrimidine derivatives.
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel pyrimidine-based compounds.
Conclusion and Future Directions
The 6-(chloromethyl)-2-methylpyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The presence of a reactive chloromethyl group offers a unique opportunity for either covalent targeting of specific proteins or for the facile generation of diverse analog libraries.
While this guide has synthesized the available information to provide a comparative overview, it is evident that a systematic and direct comparative study of 6-(chloromethyl)-2-methylpyrimidin-4-ol and its close analogs is warranted. Future research should focus on:
-
Synthesis of a focused library of analogs: This should include variations at the 2- and 6-positions to systematically probe the structure-activity relationship.
-
Comprehensive biological evaluation: Analogs should be tested against a panel of cancer cell lines and a broad range of kinases to identify potent and selective inhibitors.
-
Mechanism of action studies: For the most promising compounds, detailed mechanistic studies should be conducted to determine if they act as covalent inhibitors and to identify their specific molecular targets.
By pursuing these avenues of research, the full therapeutic potential of this intriguing class of pyrimidine derivatives can be unlocked, potentially leading to the discovery of novel and effective drugs for the treatment of cancer and other diseases.
References
- Hanke, J. H., Gardner, J. P., Dow, R. L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701.
- (Reference for PP2 - will be added if a specific source is found during a more in-depth liter
-
(Reference for IRAK4 inhibitors - will be added from a specific source like reference[2])
-
(Reference for EGFR inhibitors - will be added from a specific source like reference[3])
- Zhang, Y., et al. (2018). Discovery of novel 2,4,6-trisubstituted-pyrimidines as potent and selective inhibitors of epidermal growth factor receptor (EGFR) with L858R/T790M/C797S mutations. Journal of Medicinal Chemistry, 61(15), 6734-6753.
- (Additional references for other d
- (Additional references for other d
- (Additional references for other d
- (Additional references for other d
- (Additional references for other d
- Regan, J., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1129-1134.
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Senior Application Scientist's Guide to the X-ray Crystal Structure of 6-(Chloromethyl)-2-methylpyrimidin-4-ol Derivatives
This guide provides an in-depth technical comparison and procedural overview for determining the X-ray crystal structure of 6-(chloromethyl)-2-methylpyrimidin-4-ol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible crystallographic workflow. We will explore synthesis, crystallization, data analysis, and comparative structural insights, grounded in established scientific principles.
Introduction: The Significance of the Pyrimidin-4-ol Scaffold
The pyrimidin-4-ol ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore for interacting with biological targets such as kinases and transferases. The specific derivative, 6-(chloromethyl)-2-methylpyrimidin-4-ol, introduces a reactive chloromethyl group, a key electrophilic handle for covalent modification of target proteins, and a methyl group that can influence solubility and steric interactions.
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. This knowledge underpins structure-based drug design, allowing for the rational optimization of potency, selectivity, and pharmacokinetic properties. This guide will compare the structural features of pyrimidin-4-ol derivatives to illuminate how subtle molecular changes influence the supramolecular architecture of the crystal lattice.
Experimental Workflow: From Synthesis to Structure
The successful determination of a crystal structure is a multi-step process, where each stage is critical for the quality of the final result. The workflow presented here is a self-validating system, with checkpoints to ensure the highest probability of success.
Caption: A comprehensive workflow from chemical synthesis to final structure validation.
Synthesis and Purification
The synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol derivatives often follows established heterocyclic chemistry routes. A common method involves the condensation of ethyl 4-chloroacetoacetate with S-methylisothiourea, followed by potential modifications.[1]
Protocol: Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4-ol[1]
-
Reaction Setup: Combine ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate in a suitable solvent, such as ethanol.
-
Base Addition: Slowly add a base (e.g., sodium ethoxide) to catalyze the cyclocondensation reaction. The choice of a non-aqueous workup is critical to prevent hydrolysis of the chloromethyl group.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Isolate the crude product, which may exist in its tautomeric pyrimidin-4-ol form, via filtration.[1]
-
Purification: The ultimate goal is a crystalline solid, which requires exceptionally high purity (>99%). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method as it inherently selects for molecules that pack well, a prerequisite for forming a high-quality crystal.
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The strategy is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid.
Experimental Rationale:
-
Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has moderate solubility. High solubility prevents precipitation, while very low solubility hinders the transport of molecules to the growing crystal face.
-
Slow Perturbation: The key to growing large, well-ordered crystals is to approach supersaturation slowly. This gives molecules time to orient themselves correctly. Common techniques include:
-
Slow Evaporation: The solvent slowly evaporates from a solution of the compound, increasing its concentration to the point of crystallization.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound and precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapors gradually changes the composition of the drop, inducing crystallization.
-
Protocol: Crystallization via Slow Evaporation
-
Dissolve the purified pyrimidin-4-ol derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to achieve saturation.
-
Filter the solution through a 0.22 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Comparative Structural Analysis
While a publicly available crystal structure for the parent 6-(chloromethyl)-2-methylpyrimidin-4-ol is not currently deposited in open databases like the Cambridge Structural Database (CSD)[2][3][4], we can make insightful comparisons based on known structures of related pyrimidines and pyrazolo[3,4-d]pyrimidines.[5][6] For this guide, we will compare the expected features of our target compound with the experimentally determined structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CSD Deposition 2116243).[6]
This comparison highlights how changes to the core ring system and substituents influence crystal packing and intermolecular interactions, which are fundamental aspects of crystal engineering.[7]
Table 1: Comparative Analysis of Crystallographic Parameters
| Parameter | 6-(chloromethyl)-2-methylpyrimidin-4-ol (Hypothetical) | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[6] | Scientific Rationale & Comparison |
| Formula | C₆H₇ClN₂O | C₈H₁₀ClN₅ | The addition of the fused pyrazole ring and methylamino group significantly increases the nitrogen content and molecular weight. |
| Space Group | P2₁/c or P-1 (common for centrosymmetric packing) | P2₁/n | Both are common monoclinic space groups for organic molecules. The pyrazolo[3,4-d]pyrimidine derivative packs in a centrosymmetric arrangement. |
| Key H-Bond | O-H···N (dimer formation) | N-H···N | The pyrimidin-4-ol's hydroxyl group is a strong H-bond donor, likely forming a robust, planar dimer with a neighboring molecule via the ring nitrogen. The amine derivative also forms H-bonds, but with different geometry. |
| Other Interactions | C-H···O, C-H···Cl, π-π stacking | C-H···Cl, C-H···π | Weak C-H···O and C-H···Cl interactions are expected to play a significant role in stabilizing the 3D lattice.[8][9] The planarity of the pyrimidine ring suggests potential for π-π stacking interactions. |
| Tautomerism | Likely exists in the hydroxy (-ol) form in the crystal | N/A | Pyrimidin-4-ols can exist in keto-enol tautomeric forms. Crystallographic data would definitively establish the dominant form in the solid state, which is crucial for understanding its interaction profile. |
The Power of Hydrogen Bonding
The most significant difference in the crystal packing between our target molecule and the reference compound will likely be driven by hydrogen bonding. The hydroxyl group of 6-(chloromethyl)-2-methylpyrimidin-4-ol is a potent hydrogen bond donor. It is highly probable that it would form a classic hydrogen-bonded dimer with an adjacent molecule, as illustrated below. This type of supramolecular synthon is a powerful directing force in the crystal engineering of nitrogen heterocycles.
Caption: Hypothetical hydrogen-bonded dimer of 6-(chloromethyl)-2-methylpyrimidin-4-ol.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms.
Protocol: X-ray Data Collection and Refinement
-
Crystal Mounting: A single, defect-free crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is rotated in a focused beam of monochromatic X-rays. The diffracted beams are recorded on a detector. A full sphere of data is collected to ensure completeness.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The phases of the reflections are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit, typically measured by the R-factor.
-
Validation: The final structure is validated for geometric correctness and consistency with established chemical principles before being prepared for publication or deposition in a database like the Cambridge Structural Database (CSD).[10]
Conclusion
The determination of the X-ray crystal structure of 6-(chloromethyl)-2-methylpyrimidin-4-ol derivatives provides indispensable information for understanding their chemical behavior and biological activity. By systematically approaching synthesis, purification, and crystallization, high-quality diffraction data can be obtained. Comparative analysis, even with related structures, reveals the profound impact of specific functional groups on supramolecular assembly through hydrogen bonding and other weak interactions. This structural knowledge is the cornerstone of rational drug design, enabling the targeted modification of lead compounds to create safer and more effective therapeutics.
References
-
Semantic Scholar. (n.d.). The crystal structures of purines, pyrimidines and their intermolecular complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions with dotted lines. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of pyrano-pyrimidinone derivatives. Retrieved from [Link]
-
PubMed. (2016). The Cambridge Structural Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]
-
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
-
ResearchGate. (n.d.). Crystal structures depicting multiple intermolecular interactions. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-(chloromethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved from [Link]
Sources
- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 2. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
A Technical Guide to In Vitro Assays Involving 6-(Chloromethyl)-2-methylpyrimidin-4-ol: A Comparative Analysis for Covalent Targeting
Introduction: Beyond the Building Block – A New Role for 6-(Chloromethyl)-2-methylpyrimidin-4-ol
For the discerning researcher in drug discovery and chemical biology, the pyrimidine scaffold is a familiar and powerful motif, central to a multitude of biologically active molecules. Within this class, 6-(Chloromethyl)-2-methylpyrimidin-4-ol has traditionally been viewed as a synthetic intermediate, a stepping stone to more complex structures. However, its intrinsic chemical features—a reactive chloromethyl group appended to an electron-deficient pyrimidine ring—suggest a more direct and compelling application: its use as a covalent probe for in vitro assays.
The chloromethyl group, analogous to a benzylic chloride, is an electrophilic "warhead" primed for nucleophilic substitution. The electron-withdrawing nature of the pyrimidine ring further activates this group, making it an attractive candidate for forming stable, covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1] This guide will re-examine 6-(Chloromethyl)-2-methylpyrimidin-4-ol not as an intermediate, but as a primary tool for protein modification. We will objectively compare its potential performance against established covalent modifiers and provide a detailed, field-proven protocol for its evaluation in a robust in vitro enzyme inhibition assay.
Comparative Analysis: The Covalent Modifier Landscape
The utility of a covalent probe is defined by its reactivity, selectivity, and the stability of the resulting adduct. To understand where 6-(Chloromethyl)-2-methylpyrimidin-4-ol fits in the covalent modifier toolkit, we must compare it to the most common alternatives: iodoacetamide (IAA) and chloroacetamide (CAA).
Mechanism of Action: An SN2 Reaction Targeting Cysteine
All three compounds operate via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the modifier and displacing the halide leaving group.
Figure 2: Workflow for the comparative GSTP1-1 inhibition assay.
Materials and Reagents:
-
Human recombinant GSTP1-1 (ensure high purity)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
6-(Chloromethyl)-2-methylpyrimidin-4-ol
-
Iodoacetamide (IAA)
-
Chloroacetamide (CAA)
-
Dimethyl sulfoxide (DMSO)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock of GSH in deionized water and adjust the pH to ~7.0. Store at -20°C.
-
Prepare a 100 mM stock of CDNB in ethanol. Store at -20°C.
-
Prepare 10 mM stock solutions of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, IAA, and CAA in 100% DMSO. Store at -20°C, protected from light.
-
Prepare a 1 mg/mL stock of GSTP1-1 in an appropriate storage buffer and determine its concentration and activity.
-
-
Assay Setup (for IC₅₀ Determination):
-
In a 96-well plate, prepare serial dilutions of each inhibitor (e.g., from 100 µM to 1 nM final concentration) in potassium phosphate buffer. Include a DMSO-only control (vehicle control). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Add GSTP1-1 to each well to a final concentration of 25 nM.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room temperature. This step is crucial for time-dependent covalent inhibitors.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare a substrate master mix containing GSH and CDNB in potassium phosphate buffer. Final concentrations in the reaction well should be 1 mM GSH and 1 mM CDNB.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements. Read the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Kinetic Analysis of Irreversible Inhibition (kinact/KI Determination):
For a more in-depth characterization of covalent inhibition, determine the second-order rate constant kinact/KI. This involves incubating the enzyme with various concentrations of the inhibitor for different lengths of time and then measuring the residual enzyme activity.
[2][3]
-
Incubate GSTP1-1 with multiple concentrations of the inhibitor.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrates (GSH and CDNB) to stop further covalent modification.
-
Measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural log of the percent remaining activity versus time. The slope of this line gives the observed rate of inactivation (k
obs). -
Plot the k
obsvalues against the inhibitor concentrations. The slope of this second plot represents the kinact/KIvalue, a measure of the inhibitor's potency.
Expected Data Summary:
The results from these experiments can be summarized in a table for direct comparison.
| Compound | IC₅₀ (µM) (30 min pre-incubation) | k | Notes |
| 6-(Chloromethyl)-2-methylpyrimidin-4-ol | To be determined | To be determined | Assess for time-dependent inhibition. |
| Iodoacetamide (IAA) | To be determined | To be determined | Expected to be a potent, fast-acting inhibitor. |
| Chloroacetamide (CAA) | To be determined | To be determined | Expected to be less potent than IAA. |
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating 6-(Chloromethyl)-2-methylpyrimidin-4-ol as a novel covalent probe. By leveraging its inherent reactivity, this compound has the potential to be a valuable tool for selectively targeting cysteine residues in vitro. The proposed comparative assay against iodoacetamide and chloroacetamide using GSTP1-1 as a model system offers a clear, data-driven path to characterizing its potency, selectivity, and mechanism of action.
The true value of 6-(Chloromethyl)-2-methylpyrimidin-4-ol may lie in its balance of reactivity and the potential for the pyrimidine core to confer specificity. Successful validation through the described protocols would open the door to further applications, including its use in activity-based protein profiling (ABPP), the development of more complex targeted covalent inhibitors, and as a scaffold for structure-activity relationship (SAR) studies. It is our hope that this guide will empower researchers to unlock the full potential of this versatile chemical entity.
References
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 859–864. Available at: [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. Available at: [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Available at: [Link]
-
Pichon, M. M., et al. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ePrints Soton - University of Southampton. Available at: [Link]
-
Nishida, N., et al. (2019). A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1) in Human Cells. PubMed. Available at: [Link]
-
Pereira, T. F. R., et al. (n.d.). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. NIH. Available at: [Link]
-
Dringen, R., & Hamprecht, B. (n.d.). Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. PMC - PubMed Central. Available at: [Link]
-
Cuevas-Zuviria, B., et al. (n.d.). Mass spectrometric (LC-MS) analysis of the reaction of cysteine or glutathione with Fe III. ResearchGate. Available at: [Link]
-
Parker, C. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3857–3862. Available at: [Link]
-
Nishida, N., et al. (2018). A covalent G-site inhibitor for glutathione S-transferase Pi (GSTP1-1). Chemical Communications (RSC Publishing). Available at: [Link]
-
van Zanden, J. J., et al. (2003). Inhibition of human glutathione S-transferase P1-1 by the flavonoid quercetin. PubMed. Available at: [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. Available at: [Link]
-
Dringen, R., & Hamprecht, B. (2009). Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. PubMed. Available at: [Link]
-
Ogasawara, Y., et al. (2021). Simple and sensitive quantification of glutathione hydropersulfide alkylated using iodoacetamide by high-performance liquid chromatography with post-column derivatization. PubMed. Available at: [Link]
-
Hospital, A., et al. (n.d.). Atomistic-Level Description of the Covalent Inhibition of SARS-CoV-2 Papain-like Protease. MDPI. Available at: [Link]
-
Rathnayake, A. D., et al. (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Nature Communications. Available at: [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Available at: [Link]
-
Rathnayake, A. D., et al. (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. PMC - PubMed Central. Available at: [Link]
-
Rathnayake, A. D., et al. (2021). Potent and Selective Covalent Inhibition of the Papain-like Protease from SARS-CoV-2. PMC - PubMed Central. Available at: [Link]
-
Rathnayake, A. D., et al. (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. OSTI.GOV. Available at: [Link]
-
Wang, H., et al. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. PNAS. Available at: [Link]
-
Johnson, C. H., & Johnson, M. G. (n.d.). Kinetics and mechanism of benzyl chloride reaction with zinc in dimethylacetamide. ResearchGate. Available at: [Link]
-
Anunom, A. A., & Usman, M. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]
-
Luh, J., & Olsen, K. C. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. PubMed. Available at: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Chloromethyl)-2-methylpyrimidin-4-ol Derivatives as Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, particularly in oncology.[1][2] Derivatives of pyrimidine are central to the development of targeted therapies, most notably as protein kinase inhibitors, which function by blocking aberrant signaling pathways that drive cancer cell proliferation.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, synthetically versatile subclass: 6-(chloromethyl)-2-methylpyrimidin-4-ol derivatives. We will explore how targeted chemical modifications to this core structure influence biological activity, supported by experimental data and protocols, to inform rational drug design for researchers in the field.
The 6-(chloromethyl) group serves as a highly reactive electrophilic handle, allowing for facile nucleophilic substitution. This feature makes the parent scaffold an excellent starting point for building chemical libraries to probe the steric and electronic requirements of target enzyme active sites. The 4-ol (or its tautomeric 4-oxo form) and the 2-methyl positions provide additional vectors for chemical modification, enabling a multi-pronged approach to optimizing potency, selectivity, and drug-like properties.
Core Scaffold Analysis: Key Positions for Modification
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. For the 6-(chloromethyl)-2-methylpyrimidin-4-ol core, we can dissect the SAR by examining three primary modification sites.
Caption: Key modification sites on the pyrimidin-4-ol scaffold.
Modifications at the C6-(Chloromethyl) Position
The chloromethyl group is the most synthetically versatile position on this scaffold. Its reactivity allows for the introduction of a wide array of functionalities through nucleophilic substitution, profoundly impacting target engagement and pharmacokinetic properties. For instance, in the related pyrazolo[3,4-d]pyrimidine series, the C6 position has been explored for introducing groups that can form crucial interactions with the target protein.[4]
Rationale for Modification:
-
Improving Potency: Introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target kinase.
-
Enhancing Selectivity: Designing substituents that exploit unique features of the target kinase's active site, which are not present in other kinases.
-
Modulating Physicochemical Properties: Adding polar groups to improve aqueous solubility or tailoring lipophilicity to optimize cell permeability and metabolic stability.
Comparative Data:
While direct SAR data for the title compound is sparse, we can infer trends from analogous pyrimidine and pyrazolopyrimidine systems where the C6 position is modified. Studies on DPP-4 inhibitors based on a pyrazolopyrimidine core demonstrated that replacing a methyl group with a hydroxymethyl or aminomethyl group at the C6 position significantly impacts inhibitory activity.[5][6]
| Compound ID | C6-Substituent | Target | IC50 | Key Observation |
| Scaffold A-1 | -CH₂OH | DPP-4 | 21.4 - 59.8 nM | The hydroxyl group provides a key hydrogen bond interaction, significantly boosting potency compared to an unsubstituted methyl group.[6] |
| Scaffold A-2 | -CH₂NH₂ | DPP-4 | > 1000 nM | The basic amine at this position was detrimental to activity for this specific target, likely due to unfavorable electrostatic interactions.[5] |
| Scaffold B-1 | -CH₂-Morpholine | EGFR | 8 - 40 nM | Introduction of a weakly basic morpholinopropyl group at a similar vector on a related scaffold enhanced solubility while retaining high potency.[7] |
| Scaffold B-2 | -CH₂-Piperazine | PAK1 | Potent | A piperazine-containing side chain was found to be crucial for potent inhibition of PAK1 kinase.[8] |
Note: Scaffold A refers to a pyrazolopyrimidine core from cited literature[5][6]; Scaffold B refers to analogous pyridopyrimidine and pyrimidine cores.[7][8] This data is illustrative of the impact of C6-substituents.
Modifications at the C2-Methyl Position
The C2 position of the pyrimidine ring often points towards the solvent-exposed region of the ATP-binding pocket. Modifications here can influence selectivity and physicochemical properties without disrupting the core hinge-binding interactions.
Rationale for Modification:
-
Fine-tuning Selectivity: Replacing the small methyl group with larger or more complex moieties (e.g., cyclopropyl, aryl) can introduce steric clashes with off-target kinases, thereby improving selectivity.
-
Improving Metabolic Stability: The methyl group can be a site of oxidative metabolism. Replacing it with more stable groups, like a cyclopropyl ring, can improve the compound's half-life. A 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol is a known derivative, suggesting this is a common modification strategy.[9]
-
Exploring Hydrophobic Pockets: Larger hydrophobic groups can engage with nearby hydrophobic pockets, potentially increasing binding affinity.
Modifications at the C4-Hydroxyl Position
The C4-hydroxyl group, in its tautomeric keto form, is often a critical hydrogen bond donor and acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP.[3] Consequently, modifications at this position must be approached with caution.
Rationale for Modification:
-
Altering H-Bonding Pattern: Replacing the -OH with an -NH₂ group (to form a 4-aminopyrimidine) maintains hydrogen bonding capability and is a common isosteric replacement seen in many approved kinase inhibitors.[3]
-
Blocking Metabolism: The hydroxyl group can be a site for glucuronidation. Converting it to a metabolically stable ether (-OR) or amine (-NR₂) can improve bioavailability, but often at the cost of reduced potency if the H-bonding interaction is critical.
-
Pro-drug Strategies: The hydroxyl group can be masked with a labile group that is cleaved in vivo to release the active parent drug.
Studies on 2-amino-substituted 6-methyl-pyrimidin-4-ols have shown that O-alkylation can be used to generate derivatives, although their primary evaluation was for plant growth stimulation rather than kinase inhibition.[10] However, this demonstrates the chemical feasibility of such modifications.
Experimental Protocols
A trustworthy drug discovery campaign relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these pyrimidine derivatives.
Protocol 1: General Synthesis of C6-Substituted Derivatives
This protocol describes the nucleophilic substitution at the C6-chloromethyl position, which is the key step in diversifying the scaffold.
Objective: To synthesize a library of 6-(aminomethyl)-2-methylpyrimidin-4-ol derivatives.
Workflow Diagram:
Caption: Synthetic workflow for C6-functionalization.
Step-by-Step Procedure:
-
Dissolution: Dissolve 6-(chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq) in an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Reagents: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the solution to act as a scavenger for the HCl byproduct.
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, piperazine derivative) (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired C6-substituted derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][11]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a method to determine the potency (IC50) of a synthesized derivative against a specific protein kinase.
Objective: To measure the concentration of the test compound required to inhibit 50% of the EGFR kinase activity.
Assay Principle Diagram:
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
A Comparative Analysis of Synthetic Routes to 2,4,6-Substituted Pyrimidines: A Guide for Researchers
The 2,4,6-substituted pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials.[1][2][3] The strategic placement of substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for fine-tuning of physicochemical properties and biological activities, making the development of efficient and versatile synthetic methodologies a critical endeavor for researchers, scientists, and drug development professionals.[4][5] This guide provides an in-depth comparative analysis of the primary synthetic routes to this important class of molecules, offering insights into both classical and contemporary methodologies to inform experimental design and accelerate discovery.
The Enduring Legacy of Classical Synthesis: The Pinner Reaction
The Pinner synthesis, first reported in 1884, remains a fundamental and widely utilized method for the construction of the pyrimidine core.[6] This classical approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically under acidic or basic conditions, to yield the desired pyrimidine derivative.[7][8]
Mechanistic Insights into the Pinner Synthesis
The reaction mechanism proceeds through a series of well-defined steps. In the presence of an acid catalyst, the 1,3-dicarbonyl compound is activated towards nucleophilic attack by the amidine.[9] Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrimidine ring.[8][9]
Experimental Protocol: A Typical Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq.) and the amidine hydrochloride salt (1.1 eq.) in a suitable solvent such as ethanol or dioxane.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Advantages and Limitations
The primary advantages of the Pinner synthesis are its operational simplicity, the ready availability of starting materials, and its proven reliability for a wide range of substrates. However, it can be limited by harsh reaction conditions (strong acids or bases and high temperatures), which may not be compatible with sensitive functional groups. Moreover, the regioselectivity can be an issue when unsymmetrical 1,3-dicarbonyl compounds are used.
Modern Strategies: Transition-Metal Catalysis and C-H Activation
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted pyrimidines, offering milder reaction conditions and novel bond-forming strategies.[10][11][12] Among these, palladium-catalyzed cross-coupling reactions and direct C-H bond activation have garnered significant attention for their efficiency and functional group tolerance.[13][14]
Palladium-Catalyzed C-H Arylation
Palladium catalysts can facilitate the direct arylation of C-H bonds on the pyrimidine core, providing a streamlined approach to introduce aryl substituents without the need for pre-functionalized starting materials.[13] These reactions typically involve a palladium catalyst, a ligand, an oxidant, and a suitable arylating agent. The mechanism often proceeds through a concerted metalation-deprotonation (CMD) pathway or via a Pd(II)/Pd(IV) catalytic cycle.[13]
Experimental Protocol: Palladium-Catalyzed C-H Arylation at the C-5 Position of a 2-Aminopyrimidine
-
Reaction Setup: In a sealed tube, combine the 2-aminopyrimidine substrate (1.0 eq.), the aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the mixture at a specified temperature (typically 80-120 °C) for a designated time, monitoring the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 5-aryl-2-aminopyrimidine.
Advantages and Limitations
The key advantage of C-H activation strategies lies in their atom and step economy, as they avoid the synthesis of organometallic reagents.[15] This approach often exhibits high regioselectivity and tolerates a broad range of functional groups. However, challenges can include the need for directing groups to control regioselectivity, the cost of noble metal catalysts, and potential catalyst poisoning by certain functional groups.[16]
The Rise of Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, have gained prominence in the synthesis of complex molecules.[2] Several MCRs have been developed for the synthesis of 2,4,6-substituted pyrimidines, offering high efficiency and molecular diversity from simple precursors.[17][18]
One notable example is the iron-catalyzed multicomponent synthesis of tri-substituted pyrimidines from an alkyne, an aldehyde, and an amidine.[19] This method provides a sustainable and environmentally benign approach to a variety of pyrimidine derivatives.[19]
Comparative Overview of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Pinner Synthesis | Condensation of a 1,3-dicarbonyl and an amidine. | Simple, readily available starting materials, reliable. | Harsh conditions, limited functional group tolerance, potential regioselectivity issues. | Moderate to High |
| Transition-Metal Catalyzed C-H Activation | Direct functionalization of C-H bonds. | High atom and step economy, mild conditions, high regioselectivity. | Requires directing groups, cost of catalysts, potential for catalyst poisoning. | Good to Excellent |
| Multicomponent Reactions | One-pot synthesis from three or more components. | High efficiency, molecular diversity, operational simplicity. | Optimization can be challenging, mechanism can be complex. | Moderate to Excellent |
Visualizing the Synthetic Pathways
Pinner Synthesis Mechanism
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives [ouci.dntb.gov.ua]
- 11. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation [mdpi.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 17. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction [organic-chemistry.org]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. jchemrev.com [jchemrev.com]
A Comparative Guide to 6-(Chloromethyl)-2-methylpyrimidin-4-ol: A High-Value Building Block in Modern Drug Discovery
As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges and accelerate the discovery of novel therapeutics. In medicinal chemistry, the choice of starting materials is a critical decision that dictates the efficiency of synthesis, the diversity of accessible analogs, and ultimately, the success of a drug discovery campaign. The pyrimidine scaffold is a cornerstone of modern pharmacology, recognized as a "privileged structure" due to its presence in countless biologically active compounds and its ability to engage in key biological interactions.[1][2]
This guide provides an in-depth comparison of 6-(Chloromethyl)-2-methylpyrimidin-4-ol against other common pyrimidine-based building blocks. We will explore its distinct advantages, supported by mechanistic insights and practical experimental protocols, to demonstrate why this reagent is an increasingly indispensable tool for drug development professionals, particularly in the synthesis of kinase inhibitors.
The Strategic Advantage: Unpacking the Reactivity Profile
The primary value of 6-(Chloromethyl)-2-methylpyrimidin-4-ol lies in its unique combination of a pyrimidine core and a highly reactive chloromethyl group. This bifunctionality provides a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.
The chloromethyl group at the C6 position acts as a potent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions. This benzylic-like reactivity allows for the facile introduction of a wide array of functional groups under mild conditions. This is a significant advantage over alternative pyrimidine building blocks that rely on nucleophilic aromatic substitution (SNAr), which often require harsher conditions.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the utility of 6-(Chloromethyl)-2-methylpyrimidin-4-ol, a comparison with other common pyrimidine synthons is essential. The choice of building block directly impacts reaction efficiency, selectivity, and the overall synthetic strategy.
| Building Block | Reaction Type | Typical Conditions | Advantages | Disadvantages |
| 6-(Chloromethyl)-2-methylpyrimidin-4-ol | SN2 on side chain | Base (e.g., K₂CO₃, DIPEA), RT to 60°C | High reactivity, mild conditions, excellent regioselectivity, preserves other functional groups. | Availability may be more limited than basic pyrimidines. |
| 2,4-Dichloropyrimidine | SNAr | High temperature (80-150°C), strong base/acid | Readily available, allows for sequential substitution. | Harsh conditions, potential for side reactions, regioselectivity can be an issue. [3] |
| 2,4,6-Trichloropyrimidine | SNAr | High temperature, often requires careful control of stoichiometry and temperature for selective substitution. | Multiple reactive sites for complex derivatization. | Poor selectivity, harsh conditions, complex product mixtures are common. [3] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Functional group interconversion (e.g., Sandmeyer) | Multi-step sequences required to introduce desired side chains. | Useful for building specific scaffolds.[1] | Indirect and often lower-yielding route to side-chain diversity compared to direct substitution. |
The key takeaway is the operational simplicity and efficiency offered by the chloromethyl group. Its enhanced electrophilic reactivity allows for chemistry to proceed at lower temperatures, which is critical for maintaining the integrity of complex molecules with sensitive functional groups.[4]
Application Spotlight: Synthesis of Kinase Inhibitors
The pyrimidine core is a well-established hinge-binding motif in a vast number of kinase inhibitors, where it mimics the adenine ring of ATP.[5][6] The strategic placement of substituents on this core is paramount for achieving high potency and selectivity. This is where 6-(Chloromethyl)-2-methylpyrimidin-4-ol truly excels.
The C6-methyl position provides a vector pointing away from the hinge-binding region and towards the solvent-exposed front pocket or other nearby hydrophobic pockets of the ATP-binding site. By using the chloromethyl group as a handle, medicinal chemists can systematically introduce a variety of moieties (e.g., solubilizing groups, fragments that pick up additional interactions) to optimize the drug's properties.
This strategic derivatization is a cornerstone of modern structure-based drug design, enabling the fine-tuning of a compound's pharmacological profile.[3]
Experimental Protocol: A Self-Validating System
The following protocol outlines a general and reliable method for the nucleophilic substitution of 6-(Chloromethyl)-2-methylpyrimidin-4-ol with a primary or secondary amine. This procedure serves as a template that can be adapted for various nucleophiles.
Objective: To synthesize a 6-(aminomethyl)-2-methylpyrimidin-4-ol derivative.
Materials:
-
6-(Chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-(Chloromethyl)-2-methylpyrimidin-4-ol (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.2 eq). The use of a solid base like potassium carbonate simplifies purification by avoiding the need to remove a soluble amine base like DIPEA.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60°C. The optimal temperature depends on the nucleophilicity of the amine. For less reactive nucleophiles, gentle heating is beneficial.
-
Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is validated by the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak. This check ensures the reaction has gone to completion before proceeding to workup, preventing wasted effort.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry, providing the final validation of a successful synthesis.
This robust protocol, with its built-in validation step (monitoring), ensures reproducibility and high success rates, making it an ideal starting point for library synthesis.
Conclusion
In the competitive landscape of drug discovery, efficiency and strategic design are paramount. 6-(Chloromethyl)-2-methylpyrimidin-4-ol distinguishes itself not merely as another building block, but as a superior synthetic platform. Its key advantages—high, selective reactivity under mild conditions—translate directly into faster synthesis times, broader structural diversity, and a more efficient exploration of chemical space. For research teams focused on developing next-generation therapeutics, particularly kinase inhibitors, mastering the application of this versatile reagent is a significant step toward achieving their goals.
References
-
American Chemical Society (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
National Center for Biotechnology Information (2022). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. PubMed Central. [Link]
- Google Patents (2005). Chemically modified small molecules.
- Google Patents (2013). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
- Google Patents (2007). Advanced drug development and manufacturing.
-
Thermo Fisher Scientific. 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol, 97%. [Link]
-
Hoffman Fine Chemicals. CAS RN 23862-02-4 | 2-(Chloromethyl)-6-methylpyrimidin-4-ol. [Link]
- Google Patents (2010). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
-
PubChem. CXCR4 inhibitors and uses thereof - Patent US-10759796-B2. [Link]
-
MDPI (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]
-
MDPI (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
MDPI (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. [Link]
-
National Center for Biotechnology Information (2007). Rational synthesis of beta-substituted chlorin building blocks. PubMed. [Link]
-
MDPI (2020). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. [Link]
-
National Academic Digital Library of Ethiopia (2017). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to Antibody Cross-Reactivity for 6-(Chloromethyl)-2-methylpyrimidin-4-ol Adducts
A Framework for Ensuring Specificity in Immunoassays
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting 6-(chloromethyl)-2-methylpyrimidin-4-ol adducts. Given the specialized nature of this particular adduct, which may arise from exposure to specific pharmaceuticals or environmental chemicals, commercially available and extensively characterized antibodies are not readily documented in public literature.
Therefore, this guide establishes a robust methodological framework applicable to the validation of any antibody developed against a small molecule hapten, such as the pyrimidine adduct . We will utilize well-established principles and protocols from analogous systems—such as DNA adducts from carcinogens—to provide a detailed, actionable strategy for researchers, scientists, and drug development professionals.
The core principle emphasized is that an immunoassay's reliability is fundamentally dependent on the specificity of the antibody used. Understanding and quantifying cross-reactivity is not merely a characterization step but a prerequisite for generating accurate and reproducible data.
Part 1: The Criticality of Cross-Reactivity in Adduct Quantification
Antibodies targeting small molecules, or haptens, like 6-(chloromethyl)-2-methylpyrimidin-4-ol, are generated by immunizing an animal with the hapten conjugated to a larger carrier protein. The resulting polyclonal or monoclonal antibodies recognize the three-dimensional structure of the hapten. However, minor structural similarities between the target adduct and other endogenous or exogenous molecules can lead to off-target binding, or cross-reactivity.
This phenomenon can have significant consequences:
-
Overestimation of Adduct Levels: Cross-reactivity with structurally similar molecules will lead to falsely elevated signals, compromising the accuracy of quantitative assays.
-
Poor Reproducibility: Assays developed with poorly characterized antibodies will exhibit high inter-assay and inter-laboratory variability.
Therefore, a rigorous assessment of cross-reactivity against a panel of structurally related analogs is a non-negotiable step in the validation of any immunoassay for small molecule adducts.
Part 2: Methodologies for Assessing Antibody Specificity
The gold standard for evaluating cross-reactivity is the competitive enzyme-linked immunosorbent assay (cELISA) . This method provides a quantitative measure of the antibody's relative affinity for different compounds. For a more in-depth analysis of binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.
Competitive ELISA Workflow
The cELISA directly compares the ability of the target adduct and potential cross-reactants to inhibit the binding of the antibody to a coated antigen. The concentration of an analyte that causes a 50% reduction in signal (IC50) is determined, and the relative cross-reactivity is calculated.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
-
Plate Coating:
-
Dilute the adduct-carrier protein conjugate (e.g., 6-(chloromethyl)-2-methylpyrimidin-4-ol-BSA) to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL per well to a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST).
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your standard (the free adduct) and potential cross-reactants in assay buffer (e.g., PBST with 1% BSA). The panel should include the parent molecule, metabolites, and other structurally similar pyrimidines.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to a concentration that gives ~80% of the maximum signal in a non-competitive format).
-
Incubate this mixture for 1 hour at room temperature.
-
-
Incubation on Coated Plate:
-
Wash the coated and blocked assay plate three times with wash buffer.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at its optimal dilution in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Plot the absorbance against the logarithm of the analyte concentration for the standard and each potential cross-reactant.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Target Adduct / IC50 of Cross-Reactant) x 100
A lower IC50 value indicates a higher affinity of the antibody for the compound.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding events, offering deeper insights into the kinetics of the antibody-adduct interaction. It measures the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a).
Caption: Conceptual workflow for SPR analysis of antibody-adduct binding kinetics.
By comparing the K_D values for the target adduct and other compounds, a precise, quantitative measure of specificity can be obtained. A significantly lower K_D for the target adduct indicates high specificity.
Part 3: Hypothetical Comparative Data for an Anti-Adduct Antibody
Since specific data for 6-(chloromethyl)-2-methylpyrimidin-4-ol adduct antibodies is not publicly available, the following table represents a template for how to present cross-reactivity data. This example assumes "Antibody X" has been raised against the target adduct.
| Compound | Structure Similarity to Target | IC50 (nM) by cELISA | Cross-Reactivity (%) | Notes |
| 6-(chloromethyl)-2-methylpyrimidin-4-ol Adduct | Target Analyte | 15 | 100% | Reference compound. |
| 6-(hydroxymethyl)-2-methylpyrimidin-4-ol | High (Cl replaced by OH) | 450 | 3.3% | Significant reduction in affinity without the chloromethyl group. |
| 2-methylpyrimidin-4-ol | Moderate (lacks side chain) | > 10,000 | < 0.15% | The chloromethyl side chain is a critical part of the epitope. |
| 6-chloro-2-methylpyrimidine | Moderate (lacks 4-ol) | > 10,000 | < 0.15% | The hydroxyl group at position 4 is essential for recognition. |
| Cytosine | Low (unsubstituted pyrimidine) | > 50,000 | < 0.03% | No significant binding to a standard pyrimidine base. |
| Thymine | Low (unsubstituted pyrimidine) | > 50,000 | < 0.03% | No significant binding to a standard pyrimidine base. |
Interpretation of Hypothetical Data: The data clearly demonstrates that "Antibody X" is highly specific for the target adduct. The presence and composition of the chloromethyl side chain at position 6 and the hydroxyl group at position 4 are both crucial for high-affinity binding. Cross-reactivity with the parent pyrimidine ring or other common bases is negligible, indicating a low risk of interference from endogenous molecules.
Part 4: Conclusion and Best Practices
For researchers working with novel adducts like 6-(chloromethyl)-2-methylpyrimidin-4-ol, rigorous antibody validation is paramount. The development of a reliable immunoassay hinges on demonstrating high specificity through systematic cross-reactivity testing.
Key Recommendations:
-
Define a Panel of Analogs: Before beginning experiments, identify and procure a comprehensive panel of potential cross-reactants, including precursors, metabolites, and structurally related endogenous molecules.
-
Employ Competitive ELISA as a Primary Screen: Use cELISA to efficiently screen the antibody against the analog panel and quantify the percent cross-reactivity. This method is cost-effective and provides the necessary data for most applications.
-
Use SPR for Mechanistic Insights: For applications requiring a deeper understanding of binding kinetics, or for direct comparison of different antibody candidates, SPR is the superior method.
-
Report Findings Transparently: When publishing data obtained using a novel antibody, always include the detailed cross-reactivity data table. This transparency is essential for the scientific community to evaluate the validity of the findings.
By adhering to these principles and methodologies, researchers can develop and validate highly specific immunoassays, ensuring the generation of accurate, reproducible, and impactful data in the fields of toxicology, pharmacology, and drug development.
References
This section would be populated with actual references from the literature search if specific papers on the adduct or analogous systems were used. Since this guide is a framework, representative reference types are listed below.
-
Title: Development and validation of a sensitive competitive enzyme-linked immunosorbent assay for the quantification of a specific DNA adduct. Source: Journal of Immunological Methods. URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Antibody-Antigen Interactions. Source: Methods in Molecular Biology. URL: [Link]
-
Title: Immunoassays for the Detection of Carcinogen-DNA Adducts. Source: Chemical Research in Toxicology. URL: [Link]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of reactive chemical intermediates is paramount. This guide provides an in-depth, procedural framework for the responsible management of 6-(chloromethyl)-2-methylpyrimidin-4-ol, moving beyond mere compliance to foster a culture of proactive laboratory safety.
The lifecycle of a chemical compound within a research and development setting extends far beyond its synthesis and application; its proper disposal is a critical final step that safeguards both personnel and the environment. 6-(chloromethyl)-2-methylpyrimidin-4-ol, a versatile intermediate in medicinal chemistry, presents a unique set of disposal challenges due to its combination of a chlorinated functional group and a heterocyclic pyrimidine core. The absence of explicit disposal instructions in many safety data sheets necessitates a principled approach grounded in chemical reactivity and regulatory standards.
Understanding the Hazard Profile: A Cautious Approach
While specific toxicological data for 6-(chloromethyl)-2-methylpyrimidin-4-ol is not extensively documented, its structural components provide a strong basis for a cautious handling and disposal protocol. The presence of a chloromethyl group categorizes it as a halogenated organic compound, a class of chemicals often associated with environmental persistence and potential toxicity. The pyrimidine ring, while a common motif in biologically active molecules, can also exhibit reactivity that must be managed during disposal.
Key Structural Considerations for Disposal:
| Feature | Implication for Disposal |
| Chloromethyl Group (-CH2Cl) | Primary contributor to its classification as a halogenated organic waste. Thermal decomposition can produce hazardous byproducts like hydrogen chloride.[1][2] |
| Pyrimidine Ring | A nitrogen-containing heterocycle. While biodegradable under certain conditions to simpler molecules like β-alanine, CO₂, and ammonia, its stability can be influenced by substituents.[3][4][5] |
| Hydroxyl Group (-OH) | May influence its solubility and reactivity, particularly in aqueous environments. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 6-(chloromethyl)-2-methylpyrimidin-4-ol is a multi-step process that begins with immediate safety precautions and culminates in compliant waste transfer.
Part 1: Immediate Safety and Spill Management
Personal Protective Equipment (PPE): Before handling 6-(chloromethyl)-2-methylpyrimidin-4-ol for any purpose, including disposal, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
Spill Response: In the event of a spill, the primary objective is to contain and clean the material safely.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep to avoid creating dust.
-
Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
Procedure:
-
Designated Waste Container: Collect all waste containing 6-(chloromethyl)-2-methylpyrimidin-4-ol, including contaminated materials like gloves and absorbent pads, in a designated container for halogenated organic waste.[6][7][8]
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[7][8] Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.[8]
-
Container Management: Keep the waste container closed except when adding waste. Do not fill the container to more than 90% capacity to allow for expansion.
Part 3: Labeling and Transfer
Accurate labeling is a legal requirement and essential for the safety of waste handlers.
Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-(chloromethyl)-2-methylpyrimidin-4-ol". List all other components in the waste container.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic, pending collection.
-
Disposal Vendor: Arrange for collection by a licensed hazardous waste disposal company.
The Science of Disposal: Treatment Methodologies
While end-users in a laboratory setting will not be performing these procedures, understanding the ultimate fate of the chemical waste reinforces the importance of proper segregation and handling.
Primary Recommended Disposal Method: High-Temperature Incineration
For chlorinated organic compounds, high-temperature incineration is the most effective and common disposal method.[1][2][9]
-
Mechanism: The compound is subjected to extremely high temperatures, typically above 850°C, in an oxygen-rich environment. For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is required to ensure complete destruction.[10][11] This process breaks the chemical bonds, mineralizing the organic components.
-
Byproducts: The pyrimidine ring will decompose to carbon dioxide, water, and nitrogen oxides. The chlorine from the chloromethyl group will primarily be converted to hydrogen chloride (HCl) gas.[1][2]
-
Post-Treatment: The flue gases from the incinerator, containing HCl and other potential pollutants, must be treated in a scrubber system, typically using a caustic solution, to neutralize acidic gases before they are released into the atmosphere.[1]
Potential Alternative: Chemical Neutralization
The reactivity of the chloromethyl group, particularly its susceptibility to nucleophilic substitution, opens the possibility of chemical neutralization as a pre-treatment step, although this is generally not performed in a standard laboratory setting for waste disposal.[12][13]
-
Hydrolysis: In principle, the chloromethyl group could be hydrolyzed to a hydroxymethyl group, reducing its reactivity and halogen content. This reaction would likely require specific conditions (e.g., elevated temperature, controlled pH) to proceed effectively.[14][15] However, the potential for side reactions and the incomplete nature of such a transformation make it a less reliable primary disposal method compared to incineration.
Conclusion: A Commitment to the Full Lifecycle
The responsible disposal of 6-(chloromethyl)-2-methylpyrimidin-4-ol is a non-negotiable aspect of its use in research and development. By understanding its chemical properties and adhering to a rigorous, step-by-step disposal protocol, scientists can ensure that their innovative work does not come at the cost of safety or environmental integrity. This commitment to the full lifecycle of laboratory chemicals is the hallmark of a trustworthy and authoritative scientific practice.
References
- BenchChem. (2025). Benchmarking the Reactivity of 2-(Chloromethyl)
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Pharmacy 180. (n.d.).
- Creative Proteomics. (2024).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Pyrimidine.
- Zero Waste Europe. (n.d.).
- Woodland, R. G. (n.d.).
- ResearchGate. (1997).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Zero Waste Europe. (n.d.).
- PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)
- U.S. Environmental Protection Agency. (1989).
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Unknown. (n.d.).
- Tokyo University of Science. (2021).
- ResearchGate. (2025).
- Braun Research Group. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (2017).
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- ACS Publications. (n.d.). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines | Environmental Science & Technology.
- RSC Publishing. (2021).
- PubMed. (2021).
- ResearchGate. (2025).
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
- Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE.
- Unknown. (2018). HYDROLYSIS REACTIONS.
- Frontiers. (n.d.).
- PubMed. (n.d.). Removal and formation of chlorinated triclosan derivatives in wastewater treatment plants using chlorine and UV disinfection.
- Quora. (2021). When wastewater is being chlorinated during the last step in the wastewater treatment plant, does it always have to be free of chlorine before being released into the environment?.
- ResearchGate. (n.d.).
Sources
- 1. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. basel.int [basel.int]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tus.elsevierpure.com [tus.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 6-(Chloromethyl)-2-methylpyrimidin-4-ol: Essential Safety and Disposal Protocols
For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous assessment of its handling characteristics. 6-(Chloromethyl)-2-methylpyrimidin-4-ol, a substituted pyrimidine, is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical compounds. However, its structural alerts—a chlorinated methyl group and a pyrimidine core—necessitate a proactive and thorough approach to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
Similar chlorinated pyrimidines are known to be:
Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin contact, eye contact, and inhalation.
Table 1: Chemical and Physical Properties of 6-(Chloromethyl)-2-methylpyrimidin-4-ol
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Physical State | Solid | [3] |
| Melting Point | 157-159 °C | [3] |
| Storage | Sealed in dry, Store at 4 to 8 °C | [3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[4] For 6-(Chloromethyl)-2-methylpyrimidin-4-ol, a comprehensive PPE ensemble is mandatory to prevent exposure through all potential routes.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust.[5] A face shield offers an additional layer of protection for the entire face from splashes during transfers or accidental releases.[6][7] |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves provide good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contamination is suspected.[6] |
| Body | Flame-resistant laboratory coat | A lab coat protects against incidental contact and small splashes.[5] Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | Due to the potential for respiratory irritation from dust or aerosols, a respirator is recommended, especially when handling the solid outside of a certified chemical fume hood.[8] The specific cartridge should be chosen based on a formal risk assessment. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize the risk of exposure and accidents.[9]
Preparation and Weighing
-
Work Area Preparation : All handling of solid 6-(Chloromethyl)-2-methylpyrimidin-4-ol should be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[10]
-
Pre-weighing : Before opening the primary container, have all necessary equipment ready, including a tared weigh boat or vial, spatulas, and waste containers.
-
Dispensing : Carefully dispense the required amount of the solid. Avoid creating dust. If the solid is fine, consider using a dispensing enclosure within the fume hood.
-
Container Sealing : Immediately and securely seal the primary container after dispensing.
-
Surface Decontamination : Wipe down the spatula and any surfaces inside the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) and dispose of the wipes in the designated solid waste container.
In-Reaction Handling
-
Addition to Reaction : When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Monitoring : Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Sampling : If sampling is required, use appropriate techniques (e.g., a syringe through a septum) to avoid opening the reaction to the atmosphere.
Disposal Plan: Managing a Reactive Waste Stream
Proper disposal is a critical final step in the safe handling of any reactive chemical.
Quenching of Residual Reagent
Any unreacted 6-(Chloromethyl)-2-methylpyrimidin-4-ol should be quenched before disposal. A suggested method is slow addition to a stirred, cooled (ice bath) solution of a nucleophilic solvent like isopropanol or a dilute aqueous solution of sodium bicarbonate to hydrolyze the chloromethyl group. This should be done in a fume hood.
Waste Segregation and Disposal
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste : The quenched reaction mixture and any solvent rinses should be collected in a designated chlorinated hazardous waste container. Do not mix with non-halogenated waste streams.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.[10]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely managing 6-(Chloromethyl)-2-methylpyrimidin-4-ol in a laboratory setting.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. epa.gov [epa.gov]
- 8. falseguridad.com [falseguridad.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
